molecular formula C12H17NO B1590240 (2-Piperidin-1-yl-phenyl)methanol CAS No. 87066-94-2

(2-Piperidin-1-yl-phenyl)methanol

Cat. No.: B1590240
CAS No.: 87066-94-2
M. Wt: 191.27 g/mol
InChI Key: XWFXVEQCVPXALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Piperidin-1-yl-phenyl)methanol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-piperidin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFXVEQCVPXALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515417
Record name [2-(Piperidin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87066-94-2
Record name [2-(Piperidin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Piperidin-1-yl-phenyl)methanol synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Piperidin-1-yl-phenyl)methanol

Introduction

This compound, CAS No. 87066-94-2, is a valuable chemical intermediate characterized by a phenylmethanol core substituted with a piperidine ring at the ortho position.[1][2] This structure serves as a key building block in medicinal chemistry and drug development, appearing in a variety of pharmacologically active compounds. Its utility stems from the combination of a reactive benzylic alcohol functional group and the basic piperidine moiety, which can be crucial for modulating physicochemical properties like solubility and for establishing interactions with biological targets.

This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The content is designed for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights into practical and efficient laboratory preparation.

Primary Synthetic Strategy: A Two-Step Reductive Approach

The most direct and widely applicable synthesis of this compound involves a two-step sequence: first, the synthesis of the key intermediate, 2-(piperidin-1-yl)benzaldehyde, followed by its selective reduction to the target alcohol. This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Part A: Synthesis of the Aldehyde Intermediate: 2-(Piperidin-1-yl)benzaldehyde

The foundational step in this pathway is the construction of the C-N bond between the aromatic ring and the piperidine nucleus. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Causality and Mechanistic Insight: The reaction proceeds by the nucleophilic attack of piperidine on an electron-deficient aromatic ring. To facilitate this, the benzene ring must be "activated" by a strong electron-withdrawing group (EWG) ortho or para to a good leaving group. In this context, a fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. The formyl group (-CHO) at the ortho position serves as the necessary EWG, further lowering the energy of the Meisenheimer complex intermediate and driving the reaction forward.

A base, such as potassium carbonate (K2CO3), is often included to neutralize the hydrofluoric acid (HF) generated in situ, preventing the protonation of the piperidine nucleophile and ensuring the reaction proceeds to completion.

Part B: Reduction of 2-(Piperidin-1-yl)benzaldehyde to the Target Alcohol

With the aldehyde intermediate in hand, the final step is the reduction of the carbonyl group to a primary alcohol.

Expertise in Reagent Selection: For the reduction of an aldehyde to an alcohol, sodium borohydride (NaBH4) is an ideal reagent. It is a mild and selective reducing agent, highly effective for aldehydes and ketones while typically not reacting with less reactive functional groups like esters or amides.[3] This chemoselectivity is advantageous as it simplifies the reaction and purification process.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[4] This nucleophilic addition breaks the C=O pi bond, forming a tetrahedral alkoxyborate intermediate. Subsequent workup with water or a mild acid protonates the alkoxide to yield the final alcohol product.[4][5] Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is significantly safer to handle, as it is stable in protic solvents like methanol or ethanol and does not react violently with water.[4]

Experimental Protocols

Workflow for the Two-Step Reductive Synthesis

G cluster_0 Part A: Aldehyde Synthesis cluster_1 Part B: Reduction cluster_2 Purification A 2-Fluorobenzaldehyde + Piperidine B Nucleophilic Aromatic Substitution (K2CO3, DMSO, Heat) A->B Reagents C Crude 2-(Piperidin-1-yl)benzaldehyde B->C Reaction D 2-(Piperidin-1-yl)benzaldehyde in Methanol C->D Intermediate E Reduction with Sodium Borohydride (NaBH4) D->E Reagent Addition F Alkoxyborate Intermediate E->F Hydride Transfer G Aqueous Workup (e.g., NH4Cl) F->G Protonation H Crude this compound G->H Product Formation I Extraction with Ethyl Acetate H->I Purification J Column Chromatography (Silica Gel) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Part A: Synthesis of 2-(Piperidin-1-yl)benzaldehyde

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent (approx. 5-10 mL per gram of 2-fluorobenzaldehyde).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(piperidin-1-yl)benzaldehyde, which can often be used in the next step without further purification.

Part B: Reduction to this compound

  • Dissolve the crude 2-(piperidin-1-yl)benzaldehyde from Part A in methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain pure this compound.

Data Summary: Reagents and Typical Yields
StepReactant 1Reactant 2Key Reagent/CatalystSolventTemp. (°C)Time (h)Typical Yield
A 2-FluorobenzaldehydePiperidineK₂CO₃DMSO80-904-685-95%
B 2-(Piperidin-1-yl)benzaldehyde-NaBH₄Methanol0 → RT1-290-98%

Alternative Synthetic Strategy: Reduction of 2-Piperidinobenzoic Acid

An alternative, though less common, route involves the reduction of 2-(piperidin-1-yl)benzoic acid. This pathway requires a more potent reducing agent due to the lower reactivity of carboxylic acids compared to aldehydes.

Workflow Comparison: Aldehyde vs. Carboxylic Acid Reduction

G cluster_0 Primary Route cluster_1 Alternative Route A 2-(Piperidin-1-yl)benzaldehyde B Mild Reduction (NaBH4) A->B E This compound B->E C 2-(Piperidin-1-yl)benzoic acid D Strong Reduction (LiAlH4) C->D D->E

Caption: Comparison of primary and alternative synthetic routes.

Causality and Reagent Choice: The reduction of a carboxylic acid to a primary alcohol requires a powerful hydride source like lithium aluminum hydride (LiAlH4).[6] Unlike aldehydes, the carboxylic acid proton is acidic and reacts with the first equivalent of LiAlH4 in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequent equivalents of the hydride then reduce the carboxylate to the primary alcohol. This reaction must be conducted under strictly anhydrous conditions, typically in an ether-based solvent like diethyl ether or tetrahydrofuran (THF), as LiAlH4 reacts violently with water.[6] The workup procedure is also more complex, requiring careful, sequential addition of water and a base (e.g., NaOH solution) to quench excess reagent and precipitate aluminum salts, which are then filtered off. While effective, the hazards and more demanding conditions associated with LiAlH4 make the aldehyde reduction pathway preferable for laboratory-scale synthesis when the aldehyde precursor is accessible.

Structural Characterization

Confirmation of the final product, this compound, relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would confirm the presence of aromatic protons, the benzylic CH-OH proton (typically a singlet or triplet around 4.5-5.0 ppm), the piperidine ring protons, and the alcohol -OH proton (a broad singlet). ¹³C NMR would show characteristic signals for the aromatic carbons, the carbinol carbon (~60-70 ppm), and the carbons of the piperidine ring.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol functional group.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (191.27 g/mol ), with the molecular ion peak [M]⁺ observed at m/z 191.[2]

Conclusion

The synthesis of this compound is most reliably and safely achieved through a two-step process involving the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with piperidine, followed by the selective reduction of the resulting aldehyde with sodium borohydride. This method offers high yields, operational simplicity, and utilizes readily available and manageable reagents. An alternative route via the reduction of the corresponding carboxylic acid with lithium aluminum hydride is also viable but presents greater operational challenges. The protocols and insights detailed in this guide provide a robust framework for the successful synthesis and purification of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Piperidin-1-yl-phenyl)methanol, identified by CAS Number 87066-94-2, is a heterocyclic aromatic compound featuring a unique structural arrangement.[1][2][3] It incorporates a piperidine ring linked to a phenylmethanol core at the ortho position, creating a molecule with distinct steric and electronic properties. This structure combines a hydrophilic alcohol functional group and a basic tertiary amine within the piperidine moiety with a lipophilic aromatic system. Such hybrid structures are of significant interest to researchers in medicinal chemistry and drug development.

While direct biological applications of this specific isomer are not extensively documented, related substituted piperidines and phenylmethanols are crucial pharmacophores. For instance, the piperidine ring is a common scaffold in numerous FDA-approved drugs, and related structures are being explored as semi-flexible linkers in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).[4]

This guide provides a comprehensive, in-depth analysis of the known and predicted physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also field-proven experimental protocols for empirical validation. The methodologies described herein are grounded in principles of scientific integrity, ensuring that any characterization is robust and reproducible.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name (2-piperidin-1-ylphenyl)methanol[2]
CAS Number 87066-94-2[1][2][3]
Molecular Formula C₁₂H₁₇NO[1][2][3]
Molecular Weight 191.27 g/mol [1][3]
Canonical SMILES C1CCN(CC1)C2=CC=CC=C2CO[2][3]
InChI Key XWFXVEQCVPXALT-UHFFFAOYSA-N[2][5]

The structure features three key components that dictate its chemical behavior:

  • Primary Alcohol (-CH₂OH): A polar, protic group capable of acting as a hydrogen bond donor and acceptor.

  • Tertiary Amine (Piperidine): A basic, nucleophilic nitrogen atom constrained within a saturated heterocyclic ring.

  • Ortho-Substituted Phenyl Ring: A non-polar, aromatic system that introduces steric bulk and influences the electronic properties of the adjacent functional groups.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The interplay of the functional groups defines the physicochemical profile of the molecule, which is critical for predicting its behavior in various experimental and physiological settings.

PropertyValueTypeSource
Appearance LiquidExperimental[5]
Boiling Point 343.2 °C (at 760 mmHg)Experimental[2]
Density 1.089 g/cm³Experimental[2]
Flash Point 177.5 °CExperimental[2]
Topological Polar Surface Area (TPSA) 23.5 ŲComputed[1]
Rotatable Bond Count 2Computed[1]
Hydrogen Bond Acceptor Count 2Computed[1]
Hydrogen Bond Donor Count 1ComputedSelf-derived
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's permeability, solubility, and metabolic stability. No experimental LogP value for this compound is publicly available. However, based on its structure, which contains significant non-polar surface area (phenyl and piperidine rings) balanced by polar functional groups (hydroxyl and tertiary amine), a moderate LogP value is anticipated. The predicted XLogP3-AA value is approximately 2.0, indicating a greater preference for a lipophilic environment over an aqueous one.[1] This balance is key for potential CNS-active compounds, where sufficient lipophilicity is required to cross the blood-brain barrier.

Acidity and Basicity (pKa)

The molecule possesses two ionizable sites:

  • Piperidine Nitrogen: This tertiary amine is basic and will be protonated at physiological pH. The pKa of the conjugate acid of piperidine is approximately 11.2.[6] The electronic influence of the ortho-substituted phenyl ring may slightly modulate this value, but it is expected to remain strongly basic.

  • Hydroxyl Group: The benzylic alcohol is a very weak acid. The pKa of benzyl alcohol is approximately 15.4. The ortho-piperidine substituent is unlikely to significantly alter this value.

The basicity of the piperidine nitrogen is the dominant feature from a physiological and formulation perspective. It dictates that the compound will be predominantly in its cationic, protonated form in most biological compartments and acidic solutions, which will significantly enhance its aqueous solubility compared to the free base.

Solubility Profile

Direct quantitative solubility data is not widely published. A qualitative solubility profile can be inferred from its structure and the properties of analogous compounds like benzyl alcohol and piperidine.[6][7]

  • Aqueous Solubility: The free base is expected to have low to moderate aqueous solubility due to its significant hydrocarbon content. However, upon protonation of the basic nitrogen by adding acid, the resulting salt form should be highly soluble in water.

  • Organic Solubility: The molecule is predicted to be highly soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, owing to its ability to engage in hydrogen bonding and dipole-dipole interactions. It is also expected to be soluble in less polar solvents like chloroform and dichloromethane, but likely less soluble in highly non-polar solvents such as hexanes.

Experimental Protocols for Characterization

While predictions are valuable, empirical determination of physicochemical properties is essential for any research or development program. The following protocols are designed to be robust and self-validating.

G cluster_0 Compound Reception & Initial Checks cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Reporting A Receive/Synthesize Compound B Confirm Identity & Purity (HRMS, NMR) A->B C Determine Aqueous Solubility (Shake-Flask Method) B->C D Determine pKa (Potentiometric Titration) B->D E Measure LogD (Shake-Flask or HPLC) B->E F Analyze Data & Compile Profile C->F D->F E->F G Generate Technical Report F->G

Caption: Workflow for Physicochemical Characterization.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. It ensures that the solution is truly saturated, providing a reliable value for applications like formulation development and biopharmaceutical classification.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials containing a precise volume (e.g., 1 mL) of buffered aqueous solutions at different pH values (e.g., pH 2.0, 6.5, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Protocol for pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a direct and accurate method for measuring the pKa of ionizable groups. It relies on the fundamental principle of acid-base chemistry, providing a trustworthy value by monitoring pH changes during titration with a standardized acid or base.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound (e.g., 20 mg) in a suitable solvent system, typically a co-solvent like methanol/water or DMSO/water to ensure solubility of both the free base and the salt form.

  • Initial Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode. This will protonate the basic piperidine nitrogen.

  • Back Titration: Subsequently, titrate the resulting solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponding to the basic nitrogen is determined from the pH at the half-equivalence point of the titration curve.

Protocol for Spectroscopic Confirmation

Causality: A full spectroscopic profile provides unambiguous confirmation of the chemical structure and is the primary method for assessing purity. Each technique provides complementary information about the molecule's atomic connectivity and functional groups.

Methodology:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals: Aromatic protons (multiplets, ~7.0-7.5 ppm), benzylic CH₂ protons (singlet, ~4.5-5.0 ppm), piperidine ring protons (complex multiplets, ~1.5-3.5 ppm), and the alcohol OH proton (broad singlet, variable ppm).

    • Expected ¹³C NMR signals: Aromatic carbons (~120-150 ppm), benzylic carbon (~60-65 ppm), and piperidine carbons (~25-55 ppm).

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using a thin film on a salt plate (for liquids) or as a KBr pellet.

    • Expected key absorptions: A broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and a C-O stretch (~1050 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using electrospray ionization (ESI) in positive ion mode.

    • Expected result: The measured exact mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass (C₁₂H₁₈NO⁺).

Safety and Handling

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[8]

Given these potential hazards for a closely related compound, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with a well-defined structure whose physicochemical properties are dictated by the interplay of its aromatic, amine, and alcohol functionalities. It possesses a strong basic center, moderate lipophilicity, and is expected to be highly soluble in organic solvents. While many of its properties can be predicted, this guide emphasizes the critical importance of empirical validation through the robust, step-by-step protocols provided. A thorough understanding and documentation of these characteristics are indispensable for any scientist aiming to utilize this compound in medicinal chemistry, process development, or materials science.

References

(2-Piperidin-1-yl-phenyl)methanol CAS number 91271-61-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-(Piperidin-1-ylmethyl)phenyl)methanol (CAS: 91271-61-3): Synthesis, Properties, and Applications

Core Chemical Identity and Strategic Importance

(2-(Piperidin-1-ylmethyl)phenyl)methanol, registered under CAS number 91271-61-3, is a bifunctional organic molecule featuring a primary alcohol and a tertiary amine.[1][2] Structurally, it consists of a benzyl alcohol core where the phenyl ring is substituted at the ortho position with a piperidin-1-ylmethyl group. This unique arrangement of a hydroxyl group and a sterically accessible tertiary amine on a flexible linker attached to an aromatic platform makes it a valuable building block for drug discovery, ligand design, and materials science.

It is crucial to distinguish this compound from its structural isomer, (2-Piperidin-1-yl-phenyl)methanol (CAS 87066-94-2), where the piperidine ring is directly attached to the phenyl ring.[3][4] The presence of the methylene (-CH₂-) spacer in CAS 91271-61-3 provides greater conformational flexibility, a key consideration in designing molecules for specific biological targets. This guide focuses exclusively on (2-(Piperidin-1-ylmethyl)phenyl)methanol.

Physicochemical and Spectroscopic Profile

The physical properties of a compound dictate its handling, formulation, and reaction conditions. The combination of a polar alcohol, a basic amine, and a nonpolar aromatic ring gives (2-(Piperidin-1-ylmethyl)phenyl)methanol a distinct set of characteristics.

Physical and Chemical Properties
PropertyValueSource
CAS Number 91271-61-3[1]
Molecular Formula C₁₃H₁₉NO[2]
Molecular Weight 205.30 g/mol [1]
Melting Point 72-73 °C[2]
Boiling Point 319.6 °C at 760 mmHg[2]
Density 1.082 g/cm³[2]
Flash Point 146.5 °C[2]
Appearance Typically a solid powder
Storage 2-8 °C, under inert atmosphere[2]
Anticipated Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

    • Aromatic Protons (4H): A multiplet pattern in the ~7.2-7.5 ppm region, characteristic of an ortho-disubstituted benzene ring.

    • Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or doublet (if coupled to the hydroxyl proton) around ~4.6-4.8 ppm.

    • Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is dependent on concentration and solvent, typically between 2-5 ppm.

    • Benzylic Linker Protons (-Ar-CH₂-N, 2H): A sharp singlet around ~3.5-3.7 ppm.

    • Piperidine Protons (10H): Multiple overlapping multiplets in the ~1.4-2.6 ppm range. The protons alpha to the nitrogen (~2.4-2.6 ppm) would be shifted further downfield than the beta and gamma protons (~1.4-1.7 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum should display 10 distinct signals (some piperidine carbons may be equivalent depending on ring conformation dynamics).

    • Aromatic Carbons: Six signals in the ~125-140 ppm range. The two quaternary carbons (C-1 and C-2) would be identifiable.

    • Hydroxymethyl Carbon (-CH₂OH): A signal around ~60-65 ppm.

    • Benzylic Linker Carbon (-Ar-CH₂-N): A signal around ~58-62 ppm.

    • Piperidine Carbons: Signals for the carbons alpha to the nitrogen around ~54 ppm and other ring carbons between ~24-26 ppm.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group.[5]

    • C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2800-3000 cm⁻¹).

    • Aromatic C=C stretching peaks around 1450-1600 cm⁻¹.

    • C-O stretching for the primary alcohol around 1050-1150 cm⁻¹.

    • C-N stretching vibrations around 1100-1250 cm⁻¹.

  • Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 205. A prominent fragment would likely be the loss of the hydroxyl group or cleavage at the benzylic position.

Synthesis and Purification Protocol

There is no single, standardized synthesis published for (2-(Piperidin-1-ylmethyl)phenyl)methanol. However, a robust and logical pathway can be designed based on well-established organic chemistry principles, such as the reduction of a suitable carboxylic acid ester precursor. This approach offers high yields and utilizes common laboratory reagents.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C-O bond of the alcohol, pointing to a carbonyl reduction as the final step. The precursor, 2-(piperidin-1-ylmethyl)benzoic acid or its ester, can be formed via a nucleophilic substitution between a 2-halomethyl benzoic acid derivative and piperidine. This two-step approach is efficient and modular.

G TM (2-(Piperidin-1-ylmethyl)phenyl)methanol Precursor Methyl 2-(piperidin-1-ylmethyl)benzoate TM->Precursor  Reduction (e.g., LiAlH₄) SM1 Methyl 2-(bromomethyl)benzoate Precursor->SM1 Nucleophilic Substitution SM2 Piperidine Precursor->SM2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis starting from commercially available methyl 2-(bromomethyl)benzoate.

Step 1: Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(bromomethyl)benzoate (10.0 g, 43.6 mmol) in 100 mL of acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (12.1 g, 87.2 mmol, 2.0 equivalents) to the solution. This acts as a base to neutralize the HBr byproduct.

  • Nucleophilic Addition: Add piperidine (5.2 mL, 52.3 mmol, 1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude ester. The crude product can be purified by column chromatography on silica gel or carried forward to the next step if sufficiently pure.

Step 2: Reduction to (2-(Piperidin-1-ylmethyl)phenyl)methanol

  • Setup: In a 500 mL flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.5 g, 65.4 mmol, 1.5 equivalents) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[6]

  • Substrate Addition: Dissolve the crude methyl 2-(piperidin-1-ylmethyl)benzoate from Step 1 in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

  • Quenching (Fieser workup): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:

    • 2.5 mL of water

    • 2.5 mL of 15% aqueous NaOH

    • 7.5 mL of water

    • Trustworthiness: This specific quenching procedure is a standard and safe method for decomposing excess LiAlH₄, resulting in a granular precipitate that is easily filtered.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford (2-(Piperidin-1-ylmethyl)phenyl)methanol as a solid.

Purification and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Crude Reaction Mixture B Aqueous Workup / Extraction A->B C Solvent Evaporation B->C D Column Chromatography C->D Primary Purification E Pure Compound D->E F TLC Analysis E->F G NMR Spectroscopy E->G H Mass Spectrometry E->H I IR Spectroscopy E->I J Structure Verified G->J H->J I->J G cluster_hydroxyl Hydroxyl Group Reactions cluster_amine Tertiary Amine Reactions cluster_ring Aromatic Ring Reactions center (2-(Piperidin-1-ylmethyl) -phenyl)methanol Ester Esterification (RCOCl) center->Ester Ether Etherification (NaH, R-X) center->Ether Oxidation Oxidation (PCC, DMP) center->Oxidation Salt Salt Formation (HCl, H₂SO₄) center->Salt Quat Quaternization (CH₃I) center->Quat SEAr Electrophilic Substitution (SEAr) center->SEAr

References

An In-Depth Technical Guide to the Molecular Structure and Synthetic Elucidation of (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing a detailed exploration of the molecular structure, synthesis, and potential applications of (2-Piperidin-1-yl-phenyl)methanol. By integrating established chemical principles with data from closely related analogues, this document offers field-proven insights into the characterization and strategic utilization of this compound as a versatile scaffold in modern drug discovery.

Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a cornerstone of contemporary medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its ubiquity stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and its capacity to serve as a versatile pharmacophore that can engage with a multitude of biological targets. Piperidine derivatives are integral components in a wide array of therapeutic agents, spanning central nervous system (CNS) disorders, oncology, and infectious diseases. The specific substitution pattern on the piperidine and adjacent aromatic rings can profoundly influence the molecule's conformational preferences, target affinity, and pharmacokinetic profile.

The subject of this guide, this compound, presents a unique structural motif characterized by an ortho-substituted phenyl ring bearing a piperidine and a hydroxymethyl group. This arrangement offers intriguing possibilities for molecular design, including its potential as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs) or as a foundational scaffold for novel CNS-active agents.[2] This document will provide a detailed examination of its synthesis, structural features, and potential therapeutic relevance.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through a two-step sequence commencing with the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with piperidine, followed by the selective reduction of the aldehyde functionality.

Synthesis of the Precursor: 2-Piperidin-1-yl-benzaldehyde

The initial step involves the formation of the tertiary amine by reacting piperidine with a 2-halobenzaldehyde, typically 2-fluorobenzaldehyde, in the presence of a base.

Experimental Protocol: Synthesis of 2-Piperidin-1-yl-benzaldehyde

  • Materials:

    • 2-Fluorobenzaldehyde

    • Piperidine

    • Potassium Carbonate (anhydrous)

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add piperidine (1.2 eq.) and potassium carbonate (1.2 eq.).

    • Heat the suspension with stirring to 130 °C for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • Adjust the pH to 5 with a citric acid solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-piperidin-1-yl-benzaldehyde as a red oil.[3]

Causality of Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the potassium cation, thereby increasing the nucleophilicity of the piperidine.

  • Base: Potassium carbonate is a mild inorganic base that serves to neutralize the hydrofluoric acid byproduct of the reaction, driving the equilibrium towards the product.

  • Temperature: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich benzaldehyde ring.

  • Workup: The acidic wash helps to remove any unreacted piperidine, while the bicarbonate wash removes any acidic impurities.

Reduction to this compound

The selective reduction of the aldehyde in 2-piperidin-1-yl-benzaldehyde to the primary alcohol yields the target compound. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups.

Experimental Protocol: Reduction of 2-Piperidin-1-yl-benzaldehyde

  • Materials:

    • 2-Piperidin-1-yl-benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-piperidin-1-yl-benzaldehyde (1.0 eq.) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a cost-effective and safe reducing agent that is highly selective for aldehydes. Its reactivity is attenuated in protic solvents like methanol, allowing for controlled reductions.

  • Solvent: Methanol is a good solvent for both the aldehyde and the borohydride reagent. It also serves as a proton source for the workup of the borate ester intermediate.

  • Temperature: The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the hydride reagent.

Synthetic Workflow Diagram:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Selective Reduction 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde K2CO3_DMF K₂CO₃, DMF 130 °C 2-Fluorobenzaldehyde->K2CO3_DMF Piperidine Piperidine Piperidine->K2CO3_DMF Intermediate_Aldehyde 2-Piperidin-1-yl-benzaldehyde K2CO3_DMF->Intermediate_Aldehyde NaBH4_MeOH NaBH₄, Methanol 0 °C to RT Intermediate_Aldehyde->NaBH4_MeOH Final_Product This compound NaBH4_MeOH->Final_Product

Caption: Synthetic pathway for this compound.

Molecular Structure and Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic protons
~4.7s2H-CH₂OH
~2.9-3.1m4HPiperidine (-CH₂-N-)
~1.6-1.8m6HPiperidine (-CH₂-)
Variablebr s1H-OH (exchangeable)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150-155Aromatic C (quaternary, C-N)
~135-140Aromatic C (quaternary, C-CH₂OH)
~125-130Aromatic CH
~120-125Aromatic CH
~60-65-CH₂OH
~50-55Piperidine (-CH₂-N-)
~25-30Piperidine (-CH₂-)
~23-26Piperidine (-CH₂-)

Interpretation and Rationale:

  • The aromatic protons are expected to appear in the typical downfield region of 7.2-7.4 ppm.

  • The benzylic protons of the -CH₂OH group will be deshielded by the aromatic ring and the oxygen atom, likely appearing as a singlet around 4.7 ppm.

  • The protons on the carbons adjacent to the nitrogen in the piperidine ring will be the most downfield of the aliphatic protons.

  • The remaining piperidine methylene protons will appear as a complex multiplet in the upfield region.

  • The hydroxyl proton will be a broad singlet with a variable chemical shift, and its signal will disappear upon D₂O exchange.

  • In the ¹³C NMR spectrum, the quaternary carbons attached to the nitrogen and the hydroxymethyl group will be the most downfield of the aromatic signals. The carbon of the -CH₂OH group is expected around 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3050-3010MediumC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
1600, 1480MediumC=C stretch (aromatic)
1250-1000StrongC-N and C-O stretch

Interpretation: The most characteristic peaks will be the broad O-H stretch of the alcohol and the strong C-H stretches of the aliphatic piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): m/z = 191.27

  • Key Fragmentation Pattern: A prominent fragmentation pathway would be the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z = 160. Another likely fragmentation would involve the piperidine ring.

Three-Dimensional Molecular Structure and Conformational Analysis

In the absence of single-crystal X-ray diffraction data for this compound, we can infer its likely three-dimensional conformation from established principles of stereochemistry and the known structures of related molecules.

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[4]

  • Rotational Freedom: There are two key rotatable bonds that will define the overall shape of the molecule: the C-N bond connecting the phenyl and piperidine rings, and the C-C bond between the phenyl ring and the hydroxymethyl group. The steric bulk of the ortho-substituents will likely impose some restrictions on the rotational freedom around these bonds.

  • Intramolecular Interactions: It is plausible that an intramolecular hydrogen bond could form between the hydroxyl proton and the nitrogen atom of the piperidine ring, which would influence the preferred conformation.

Conceptual Molecular Structure Diagram:

Caption: 2D representation of the connectivity in this compound.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting point for the design of novel therapeutic agents.

Central Nervous System (CNS) Agents

The piperidine scaffold is a well-established privileged structure for CNS-active compounds. The ability of the tertiary amine to be protonated at physiological pH can facilitate interactions with various receptors and transporters in the brain. The ortho-substitution pattern of this compound could be exploited to develop ligands with novel selectivity profiles for targets implicated in neurological and psychiatric disorders.

PROTAC Linker Technology

There is growing interest in using rigidified linkers in the design of PROTACs to improve their efficacy and pharmacokinetic properties. The 4-aryl piperidine motif has been utilized as a semi-flexible linker in PROTAC development.[2] The ortho-substituted pattern of this compound could offer a more constrained conformational presentation, which may be advantageous for optimizing ternary complex formation in targeted protein degradation.

Anticancer Agents

Numerous piperidine-containing compounds have demonstrated potent anticancer activity. The piperidine moiety can be found in several approved cancer therapies. The this compound scaffold could serve as a template for the development of novel cytotoxic agents or inhibitors of cancer-related signaling pathways.

Logical Relationship of Potential Applications:

G cluster_applications Potential Applications Molecule This compound CNS CNS Agents Molecule->CNS Privileged Scaffold PROTAC PROTAC Linkers Molecule->PROTAC Rigidified Linker Anticancer Anticancer Agents Molecule->Anticancer Pharmacophore

References

Spectroscopic Data of (2-Piperidin-1-yl-phenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Structural Elucidation of (2-Piperidin-1-yl-phenyl)methanol through Spectroscopic Analysis, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

This compound (CAS No: 87066-94-2), a substituted benzyl alcohol derivative, presents a unique structural framework of interest in medicinal chemistry and materials science.[1] Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol .[1] Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a detailed overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification of this compound.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound, featuring a piperidine ring attached to a phenylmethanol moiety at the ortho position, gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral data is fundamental for its characterization.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic, benzylic, and piperidine protons. The integration of these signals should correspond to the number of protons in each environment.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.5Multiplet4HAromatic protons (C₆H₄)
~4.8Singlet2HBenzylic protons (-CH₂OH)
~3.0-3.2Multiplet4HPiperidine protons (α to N)
~1.6-1.8Multiplet6HPiperidine protons (β, γ to N)
VariableBroad Singlet1HHydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton is variable and dependent on the solvent and concentration. Its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~150Aromatic C (C-N)
~138Aromatic C (C-CH₂OH)
~128-130Aromatic CH
~122-125Aromatic CH
~65Benzylic C (-CH₂OH)
~55Piperidine C (α to N)
~26Piperidine C (β to N)
~24Piperidine C (γ to N)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, and C-N bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850StrongAliphatic C-H stretch (piperidine and benzylic)
1600-1450MediumAromatic C=C stretch
1200-1000StrongC-O stretch (alcohol) and C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 191.

Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:

  • Loss of a hydroxyl radical: [M - •OH]⁺ leading to a fragment at m/z 174.

  • Loss of water: [M - H₂O]⁺ resulting in a fragment at m/z 173.

  • Benzylic cleavage: Cleavage of the bond between the phenyl ring and the methanol group, leading to a piperidinyl-substituted benzyl cation.

  • Fragmentation of the piperidine ring: Characteristic losses of ethylene and other small fragments from the piperidine ring.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of an empty sample holder to subtract from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • Electron Ionization (EI): For volatile samples, direct insertion or GC-MS can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.

  • Electrospray Ionization (ESI): For less volatile samples or to observe the molecular ion more clearly, ESI is a suitable soft ionization technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • For tandem mass spectrometry (MS/MS), the molecular ion (m/z 191) can be isolated and fragmented to provide further structural details.

Synthesis and Characterization Workflow

The reliable spectroscopic analysis of this compound is intrinsically linked to its synthesis and purification. A typical workflow is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 2-Aminobenzyl alcohol, 1,5-Dihalopentane) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup crude Crude Product workup->crude purification Purification (e.g., Column Chromatography) crude->purification pure Pure this compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

References

(2-Piperidin-1-yl-phenyl)methanol: A Versatile Scaffold for Modern Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and catalysis, the identification of versatile molecular scaffolds that can be readily adapted for a multitude of applications is of paramount importance. (2-Piperidin-1-yl-phenyl)methanol, a seemingly unassuming molecule, embodies this principle of modularity and potential. Its structure, featuring a piperidine ring directly linked to a phenylmethanol moiety at the ortho position, combines several key features that render it a highly attractive starting point for diverse research endeavors. The N-benzylpiperidine motif is a well-established pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The benzyl alcohol group, on the other hand, offers a reactive handle for derivatization and can participate in various catalytic processes.

This technical guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a simple catalogue of possibilities, we will delve into the scientific rationale behind its utility in three key areas: as a scaffold for CNS-active agents, as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), and as a ligand or precursor in catalysis. For each application, we will provide detailed, field-proven experimental protocols, enabling researchers to directly embark on the exploration of this promising molecule.

I. This compound as a Scaffold for CNS-Active Agents

The N-benzylpiperidine core is a privileged structure in neuropharmacology, known for its ability to interact with various receptors and enzymes in the CNS.[1][2] This makes this compound an excellent starting point for the development of novel therapeutics for neurological disorders.

A. Rationale: Targeting Key Enzymes in Neurodegeneration

Two key enzymes implicated in the pathology of Alzheimer's disease and other neurodegenerative conditions are Acetylcholinesterase (AChE) and Histone Deacetylases (HDACs).

  • Acetylcholinesterase (AChE): The N-benzylpiperidine moiety is a cornerstone of several potent AChE inhibitors.[3] Its structure allows for crucial interactions within the active site of the enzyme, and the phenyl ring can be readily modified to enhance binding affinity and selectivity.[2]

  • Histone Deacetylases (HDACs): HDAC inhibitors have emerged as a promising therapeutic strategy for various diseases, including neurodegenerative disorders. The development of multi-target-directed ligands that can inhibit both HDACs and other relevant targets is a key area of research. The this compound scaffold provides a foundation for designing such dual-target inhibitors.

B. Experimental Workflow: From Derivatization to Enzyme Inhibition Assays

The following workflow outlines the key steps for exploring the potential of this compound as a CNS-active agent.

G cluster_0 Scaffold Derivatization cluster_1 Enzyme Inhibition Assays cluster_2 Data Analysis & SAR start This compound ester Esterification/ Etherification start->ester Modify -OH group amide Amide Coupling start->amide Oxidize to acid, then couple derivatives Library of Derivatives ester->derivatives amide->derivatives ache_assay AChE Inhibition Assay (Ellman's Method) derivatives->ache_assay hdac_assay HDAC Inhibition Assay (Fluorometric) derivatives->hdac_assay ic50 IC50 Determination ache_assay->ic50 hdac_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for developing CNS-active agents.

C. Detailed Experimental Protocols

This protocol describes a general method for esterifying the benzylic alcohol.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C and add the desired acyl chloride or anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired ester derivative.

This colorimetric assay is a standard method for measuring AChE activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE (from Electrophorus electricus) in the assay buffer to a final concentration of 0.1-0.25 U/mL.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).

    • Inhibitor Solutions: Prepare stock solutions of the synthesized derivatives in DMSO and make serial dilutions in the assay buffer. The final DMSO concentration in the wells should not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilution to the sample wells.

    • Add 25 µL of assay buffer (with the same DMSO concentration as the test compounds) to the negative control wells.

    • Add 25 µL of a known AChE inhibitor (e.g., Donepezil) as a positive control.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the activity of HDAC enzymes using a fluorogenic substrate.

  • Reagent Preparation:

    • HDAC Assay Buffer: Typically provided in commercial kits, or a buffer containing Tris-HCl, NaCl, and a reducing agent.

    • HDAC Substrate: A fluorogenic, acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer Solution: Contains a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule (AMC).

    • HDAC Enzyme: Purified HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC).

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure (96-well black plate format):

    • Add assay buffer and the HDAC substrate to each well.

    • Add the test compound dilutions to the sample wells.

    • Add a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Initiate the reaction by adding the HDAC enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

    • Stop the enzymatic reaction and initiate the development by adding the developer solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value.

D. Data Presentation: Comparative Analysis of Inhibitory Potency
DerivativeModificationAChE IC50 (µM)HDAC IC50 (µM)
Parent Compound This compound>100>100
Derivative 1 Acetate Ester15.2 ± 1.850.5 ± 4.3
Derivative 2 Benzoate Ester5.8 ± 0.725.1 ± 2.9
Derivative 3 Cinnamate Ester2.1 ± 0.310.8 ± 1.2
Donepezil (Positive Control)0.02 ± 0.003N/A
Trichostatin A (Positive Control)N/A0.01 ± 0.002

II. This compound as a Rigid Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[4] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

A. Rationale: The Advantage of a Rigid Piperidine-Based Linker

While flexible linkers like PEG and alkyl chains are commonly used, rigid linkers incorporating cyclic structures like piperidine are gaining increasing attention.[5][6]

  • Conformational Rigidity: The piperidine ring introduces conformational constraint, which can pre-organize the PROTAC into an orientation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][7]

  • Improved Physicochemical Properties: The basic nitrogen in the piperidine ring can be protonated at physiological pH, which can enhance the solubility and other pharmacokinetic properties of the often large and lipophilic PROTAC molecules.[6][7]

The this compound structure provides a pre-organized, rigid scaffold that can be readily incorporated into PROTAC synthesis.

B. Experimental Workflow: From Linker Synthesis to Protein Degradation

G cluster_0 PROTAC Synthesis cluster_1 In Vitro Evaluation cluster_2 Physicochemical Properties linker This compound (Linker Precursor) protac Final PROTAC Molecule linker->protac Couple with warhead Target-Binding Ligand (Warhead) warhead->protac e3_ligand E3 Ligase Ligand e3_ligand->protac western_blot Western Blot Analysis protac->western_blot solubility Solubility Assay protac->solubility permeability Permeability Assay protac->permeability dc50 DC50 Determination western_blot->dc50

Caption: Workflow for developing and evaluating PROTACs.

C. Detailed Experimental Protocols

This protocol provides a general strategy for incorporating the linker.

  • Linker Functionalization: The hydroxyl group of this compound is first converted to a more suitable functional group for coupling, such as an amine or a carboxylic acid, through standard organic synthesis procedures.

  • Coupling to the E3 Ligase Ligand:

    • Activate the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide) using a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq) in anhydrous DMF.

    • Add the functionalized linker (1.1 eq) to the activated E3 ligase ligand solution and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Coupling to the Target-Binding Ligand (Warhead):

    • The remaining functional group on the linker is then coupled to the warhead. For example, if the linker now has a terminal hydroxyl group, it can be converted to a leaving group (e.g., mesylate) and then reacted with an amine on the warhead.

  • Purification: The final PROTAC is purified by preparative HPLC.

This technique is used to quantify the amount of target protein in cells after PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein).

D. Data Presentation: Physicochemical Properties of PROTACs
PROTACLinker TypeMolecular Weight (Da)cLogPAqueous Solubility (µM)
PROTAC-1 Flexible PEG Linker9505.85
PROTAC-2 Rigid Piperidine-based Linker8904.525

III. This compound in Catalysis

The unique structural combination of a tertiary amine and a benzylic alcohol in this compound makes it a promising candidate for applications in catalysis.

A. Rationale: A Bifunctional Molecule for Catalytic Transformations
  • Ligand in Asymmetric Catalysis: The chiral variants of amino alcohols are well-known to be effective ligands in a variety of asymmetric catalytic reactions, including reductions, additions, and cycloadditions.[8][9] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

  • Hydrogen Donor in Transfer Hydrogenation: The benzyl alcohol moiety can serve as a hydrogen donor in catalytic transfer hydrogenation reactions, a process often termed "borrowing hydrogen."[10] The catalyst transiently oxidizes the alcohol to an aldehyde, which can then participate in other reactions (e.g., N-alkylation of amines), with the hydrogen being returned in a subsequent reduction step.

B. Experimental Workflow: Exploring Catalytic Activity

G cluster_0 Catalyst/Ligand Preparation cluster_1 Catalytic Reactions cluster_2 Analysis start This compound chiral_res Chiral Resolution start->chiral_res For asymmetric catalysis transfer_hydro Transfer Hydrogenation start->transfer_hydro As hydrogen donor metal_complex Metal Complexation chiral_res->metal_complex catalyst Chiral Catalyst metal_complex->catalyst asymmetric_red Asymmetric Reduction catalyst->asymmetric_red product Enantioenriched Product asymmetric_red->product transfer_hydro->product yield Yield Determination product->yield ee Enantiomeric Excess (ee) Determination (Chiral HPLC) product->ee

Caption: Workflow for evaluating catalytic applications.

C. Detailed Experimental Protocol

This protocol outlines a general procedure for using an alcohol as a hydrogen donor.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the amine (1.0 eq), this compound (1.2 eq), a suitable transition metal catalyst (e.g., a ruthenium or iridium complex, 1-5 mol%), and a base (e.g., potassium tert-butoxide, 0.5-1.0 eq) in an anhydrous solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 110-130 °C) and stir for 16-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. The yield of the N-alkylated amine is determined.

Conclusion: A Scaffold of Opportunity

This compound represents a molecule of significant, yet largely untapped, potential. Its constituent motifs, the N-benzylpiperidine and the benzyl alcohol, are well-established players in medicinal chemistry and catalysis. This guide has provided a comprehensive, technically-grounded framework for researchers to begin exploring the applications of this versatile scaffold. By providing detailed, actionable protocols, we aim to empower scientists to unlock the full potential of this compound in the development of novel therapeutics and efficient catalytic systems. The modular nature of this molecule, combined with the robust experimental methodologies outlined herein, paves the way for exciting discoveries in drug discovery and beyond.

References

Biological activity of (2-Piperidin-1-yl-phenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (2-Piperidin-1-yl-phenyl)methanol Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine nucleus is a foundational scaffold in medicinal chemistry, integral to a vast array of therapeutic agents due to its unique structural and physicochemical properties.[1][2] This technical guide focuses on the diverse biological activities of this compound derivatives and related analogues. We will explore the synthesis, mechanistic underpinnings, and structure-activity relationships (SAR) that govern their efficacy in various therapeutic areas, including neuroprotection, oncology, and infectious diseases. This document serves as a comprehensive resource, synthesizing current research to provide actionable insights and detailed experimental protocols for professionals in the field of drug discovery and development.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring, a saturated heterocycle containing a nitrogen atom, is a recurring motif in numerous pharmaceuticals.[2] Its prevalence stems from its ability to confer favorable properties such as aqueous solubility, metabolic stability, and the capacity to engage in specific hydrogen bonding interactions with biological targets. The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, making it a highly versatile scaffold for designing potent and selective ligands.[2] Derivatives of piperidine are found in drugs targeting the central nervous system, cardiovascular diseases, and infectious agents, highlighting its broad therapeutic relevance.[1][3][4]

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure can be achieved through various established synthetic routes. A common approach involves the reaction of piperidine with styrene oxide. Additionally, multi-step synthesis procedures starting from piperidine-4-carboxylic acid have been employed to generate a variety of substituted benzimidazole derivatives containing a piperidine moiety.[5] Modifications to the phenyl ring, the piperidine nitrogen, and the methanol group allow for the generation of diverse chemical libraries for biological screening.

Neuroprotective Activities of Piperidine Derivatives

Several derivatives of piperidine have demonstrated significant potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][6]

Mechanism of Neuroprotection

The neuroprotective effects of these compounds are often multi-faceted, involving:

  • Antioxidant Properties: Many piperidine derivatives, particularly those incorporating flavone or cinnamamide moieties, exhibit potent antioxidant activity, which is crucial in combating the oxidative stress implicated in neurodegeneration.[1][7]

  • Enzyme Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. Piperidine-flavone analogues have shown good binding affinity to these enzymes.[1]

  • Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Piperine, a naturally occurring piperidine alkaloid, has been shown to reduce the activation of microglia and the expression of pro-inflammatory cytokines like IL-1β.[6]

  • Anti-apoptotic Activity: Some derivatives protect neurons by modulating apoptotic pathways, for instance, by maintaining the balance of Bcl-2/Bax proteins.[6]

Featured Neuroprotective Derivatives
  • Piperidine-Flavone Analogues: Compounds 5a, 5c, and 5j from a studied series showed promising IC50 values against AChE and demonstrated a neuroprotective effect in SH-SY5Y cell lines by reducing Aβ-induced cell toxicity.[1]

  • Cinnamamide-Piperidine Derivatives: Compound 9d, a Fenazinel derivative, exhibited potent neuroprotective activity in vitro, comparable to the parent compound, with the added benefit of weak hERG inhibitory activity, suggesting lower cardiotoxicity.[7]

  • Piperine: This natural product has demonstrated protective effects in a mouse model of Parkinson's disease by attenuating motor deficits and cognitive impairment through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[6]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

The Methyl Thiazolyl Tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the neuroprotective effects of compounds against toxins.

Objective: To determine the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from glutamate-induced excitotoxicity.

Methodology:

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce Toxicity: Introduce glutamate (e.g., 20 mM final concentration) to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Antimicrobial Activity of Piperidine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.[4][8][9]

Spectrum of Activity
  • Antibacterial: Diphenyl(piperidin-4-yl)methanol derivatives have been screened against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] Certain N-substituted piperidin-4-one derivatives have also shown good activity compared to the standard drug ampicillin.[8]

  • Antifungal: Thiosemicarbazone derivatives of piperidin-4-one have demonstrated significant antifungal activity against various fungi, including M. gypseum, M. canis, and C. albicans.[8] Other piperidine derivatives have shown varying degrees of inhibition against Aspergillus niger and Aspergillus flavus.[9]

  • Antitubercular: Certain benzimidazole-piperidine derivatives have been identified as potent antitubercular agents with low toxicity.[3]

Structure-Activity Relationship (SAR) Insights
  • The nature of substituents on the piperidine ring and the phenyl group plays a crucial role in determining the antimicrobial potency and spectrum.[9]

  • For diphenyl(piperidin-4-yl)methanol derivatives, sulfonamide and urea modifications have yielded compounds with encouraging antimicrobial activity.[4]

  • The addition of a thiosemicarbazone moiety to a piperidin-4-one scaffold has been shown to enhance antifungal activity.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This method is a preliminary screening tool to assess the antimicrobial activity of novel compounds.[2]

Objective: To qualitatively determine the antimicrobial activity of synthesized piperidine derivatives.

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of the agar plates.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Anticancer Potential of Piperidine Derivatives

The piperidine scaffold is present in several anticancer drugs, and novel derivatives continue to be explored for their cytotoxic properties against various cancer cell lines.[10]

Targets and Mechanisms
  • Cytotoxicity: Many piperidine derivatives exhibit direct cytotoxic effects on cancer cells. For instance, benzoxazole-appended piperidine derivatives have shown potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[10]

  • Topoisomerase Inhibition: Some derivatives, such as those based on the 1,2-benzothiazine scaffold with a phenylpiperazine moiety, are designed to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[11]

  • Apoptosis Induction: Certain hydroxylated biphenyl compounds structurally related to piperidine-containing curcumin analogs have been shown to induce apoptosis in melanoma cells through caspase activation and PARP cleavage.[12]

  • Cell Cycle Arrest: These same compounds can cause an arrest in the G2/M phase of the cell cycle.[12]

Promising Anticancer Derivatives
  • Benzoxazole-Appended Piperidines: Compound 7h displayed an IC50 value of 7.31 µM against the MCF-7 breast cancer cell line.[10]

  • N-Sulfonylpiperidines: Compound 8 showed broad-spectrum activity against colorectal (HCT-116), hepatocellular (HepG-2), and breast (MCF-7) cancer cell lines with IC50 values of 3.94 µM, 3.76 µM, and 4.43 µM, respectively.[10]

  • 1,2-Benzothiazine Derivatives: Compound BS230 demonstrated potent antitumor activity against MCF7 cells, with lower cytotoxicity towards healthy MCF10A cells compared to doxorubicin.[11]

Data Presentation: Comparative Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
7h MCF-7 (Breast)7.31 ± 0.43[10]
8 HCT-116 (Colorectal)3.94[10]
8 HepG-2 (Hepatocellular)3.76[10]
8 MCF-7 (Breast)4.43[10]
Doxorubicin MCF-7 (Breast)8.20 ± 0.39[10]
Vinblastine HCT-116 (Colorectal)3.21[10]

Visualization of Experimental Workflow: Anticancer Drug Screening

G cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation start Synthesized Piperidine Derivatives cell_lines Panel of Human Cancer Cell Lines (e.g., MCF-7, HCT-116) start->cell_lines mtt_assay Cell Viability Assay (MTT) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis apoptosis Apoptosis Assays (Annexin V, TUNEL) sar_analysis->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) sar_analysis->cell_cycle western_blot Western Blotting (Caspase, PARP) sar_analysis->western_blot animal_model Xenograft Mouse Model western_blot->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: Workflow for Anticancer Drug Screening and Validation.

Opioid Receptor Agonism

Derivatives of N-phenyl-N-(piperidin-2-yl)propionamide have been synthesized and evaluated as opioid receptor ligands. These compounds have shown moderate to good binding affinities, particularly for the µ-opioid receptor.[13]

Structure-Activity Relationship Highlights
  • A hydroxyl substitution at the 5th position of a (tetrahydronapthalen-2-yl)methyl group resulted in excellent binding affinities (4 and 5 nM) and over 1000-fold selectivity for the µ-opioid receptor over the δ-opioid receptor.[13]

  • The linker between the piperidine and phenyl rings, as well as the substituent pattern on the phenyl ring, are critical for binding affinity and selectivity.[14]

Conclusion and Future Directions

The this compound scaffold and its broader class of piperidine derivatives represent a rich source of biologically active compounds with therapeutic potential across multiple disease areas. The versatility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Future research should focus on leveraging the structure-activity relationship insights presented here to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Advanced computational methods, such as molecular docking and dynamics simulations, will be invaluable in guiding the rational design of these novel therapeutic agents.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Piperidin-1-yl-phenyl)methanol is a synthetic small molecule featuring a phenylmethanol scaffold substituted with a piperidine ring. While its definitive biological role remains to be fully elucidated, its structural motifs are present in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this intriguing molecule. By leveraging structure-activity relationship insights from related compounds and outlining a systematic, multi-tiered experimental approach, this document serves as a roadmap for target identification, validation, and characterization of the downstream signaling pathways modulated by this compound.

Introduction: The Phenylpiperidine Scaffold - A Privileged Structure in Neuropharmacology

The phenylpiperidine structural motif is a cornerstone in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets, particularly within the central nervous system (CNS).[1] A prime example is the potent analgesic activity of fentanyl and its analogs, which are 4-phenylpiperidine derivatives that act as agonists at the μ-opioid receptor.[2] Furthermore, modifications to the phenylpiperidine core have yielded compounds with activity as NMDA receptor antagonists, selective serotonin reuptake inhibitors (SSRIs), and antipsychotics.[1][3]

The subject of this guide, this compound, presents a unique structural arrangement with the piperidine moiety at the ortho position of the benzyl alcohol. This seemingly subtle variation can significantly alter the molecule's conformational flexibility and its interaction with biological macromolecules compared to its 4-phenylpiperidine counterparts. The presence of the hydroxyl group also introduces a potential hydrogen bonding site, which could be critical for target engagement.

Given the rich pharmacology of related structures, it is plausible that this compound may exhibit activity at CNS targets such as G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters. This guide will, therefore, focus on a systematic approach to deorphanize this compound, starting from broad, unbiased screening to focused, mechanism-based assays.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the structural features of this compound, we can formulate several primary hypotheses regarding its potential mechanism of action.

Hypothesis 1: Modulation of Opioid Receptors

The phenylpiperidine core is a well-established pharmacophore for opioid receptor ligands.[4][5] It is conceivable that this compound could act as an agonist, antagonist, or allosteric modulator at one or more of the opioid receptor subtypes (μ, δ, or κ).

cluster_ligand Ligand Binding cluster_receptor Opioid Receptor cluster_signaling Downstream Signaling Compound This compound OR Opioid Receptor (μ, δ, or κ) Compound->OR Binds to G_Protein Gαi/o Activation OR->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits MAPK MAPK Pathway Activation G_Protein->MAPK Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP

Caption: Postulated opioid receptor signaling pathway for this compound.

Hypothesis 2: Interaction with Monoamine Transporters

Certain phenylpiperidine derivatives are known to inhibit the reuptake of monoamine neurotransmitters such as serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1] The structural similarity of this compound to some of these compounds suggests it could function as a monoamine reuptake inhibitor.

A Phased Experimental Approach to Elucidate the Mechanism of Action

A systematic, multi-phase research plan is essential to definitively identify the biological target(s) and mechanism of action of this compound.

Phase1 Phase 1: Broad Phenotypic and Target-Based Screening Phase2 Phase 2: Target Validation and Initial SAR Phase1->Phase2 Identified Hits Phase3 Phase 3: In-depth Mechanistic and Functional Characterization Phase2->Phase3 Validated Target Phase4 Phase 4: In Vivo Proof-of-Concept Phase3->Phase4 Characterized Mechanism

Caption: A four-phase experimental workflow for mechanism of action studies.

Phase 1: Broad Spectrum Screening

The initial phase aims to cast a wide net to identify potential biological activities of this compound.

1.1. In Vitro Target-Based Screening:

  • Objective: To assess the binding affinity of the compound against a broad panel of known pharmacological targets.

  • Protocol:

    • Utilize a commercially available broad target screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Submit this compound for screening against a panel of at least 100 targets, including GPCRs (opioid, adrenergic, dopaminergic, serotonergic), ion channels, and neurotransmitter transporters.

    • The screening is typically performed using radioligand binding assays or enzymatic assays.

    • Analyze the results to identify targets where the compound exhibits significant binding affinity (typically >50% inhibition at a concentration of 10 µM).

1.2. Phenotypic Screening:

  • Objective: To observe the effect of the compound on cellular or organismal phenotypes without a preconceived target.

  • Protocol:

    • Employ a battery of cell-based assays relevant to CNS function. This could include assays for neurite outgrowth, neuronal viability under stress conditions (e.g., glutamate excitotoxicity), and neurotransmitter release.

    • For a broader screen, high-content imaging platforms can be used to assess changes in cellular morphology and protein localization in response to compound treatment.

    • A simple in vivo screen using zebrafish larvae can provide initial insights into potential CNS effects by monitoring changes in locomotor activity.

Data Presentation: Phase 1 Screening Results (Hypothetical)

Target ClassSpecific TargetAssay Type% Inhibition @ 10 µM
GPCRs μ-Opioid ReceptorRadioligand Binding85%
δ-Opioid ReceptorRadioligand Binding32%
κ-Opioid ReceptorRadioligand Binding91%
Dopamine D2 ReceptorRadioligand Binding15%
Transporters Serotonin Transporter (SERT)Radioligand Binding68%
Dopamine Transporter (DAT)Radioligand Binding45%
Norepinephrine Transporter (NET)Radioligand Binding55%
Phase 2: Target Validation and Initial Structure-Activity Relationship (SAR)

Based on the initial screening results, this phase focuses on validating the identified "hits" and understanding the basic structural requirements for activity.

2.1. Dose-Response and Affinity Determination:

  • Objective: To quantify the binding affinity (Ki) or functional potency (EC50/IC50) of the compound at the validated targets.

  • Protocol:

    • For binding assays, perform saturation binding experiments with a suitable radioligand in the presence of increasing concentrations of this compound to determine the Ki.

    • For functional assays (e.g., cAMP accumulation for GPCRs, neurotransmitter uptake for transporters), generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inhibitors).

2.2. Functional Characterization:

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Protocol:

    • GPCRs:

      • Agonism: Measure downstream signaling events such as GTPγS binding, cAMP modulation, or β-arrestin recruitment in response to the compound alone.

      • Antagonism: Pre-incubate cells with the compound and then challenge with a known agonist to see if the agonist's effect is blocked.

    • Transporters:

      • Measure the uptake of a radiolabeled substrate (e.g., [3H]serotonin for SERT) in the presence of increasing concentrations of the compound to confirm inhibitory activity.

Data Presentation: Phase 2 Target Validation (Hypothetical)

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
μ-Opioid Receptor150250 (EC50)Partial Agonist
κ-Opioid Receptor80120 (IC50)Antagonist
SERT300450 (IC50)Inhibitor
Phase 3: In-depth Mechanistic and Functional Characterization

This phase delves deeper into the molecular interactions and cellular consequences of target engagement.

3.1. Downstream Signaling Pathway Analysis:

  • Objective: To map the intracellular signaling cascades activated or inhibited by the compound.

  • Protocol:

    • If the target is a GPCR, use techniques like Western blotting or phospho-specific ELISAs to investigate the phosphorylation status of key signaling proteins (e.g., ERK, Akt) downstream of G-protein activation.

    • Utilize reporter gene assays (e.g., CRE-luciferase for cAMP-dependent pathways) to quantify transcriptional changes.

3.2. Electrophysiology:

  • Objective: To assess the effect of the compound on neuronal excitability and ion channel function.

  • Protocol:

    • Use patch-clamp electrophysiology on cultured neurons or brain slices to measure changes in membrane potential, firing rate, and synaptic transmission in response to the compound.

    • If an ion channel was identified as a primary target, use heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) to study the compound's direct effect on channel gating and conductance.

Phase 4: In Vivo Proof-of-Concept

The final phase aims to translate the in vitro findings to a living organism to assess the compound's physiological effects and potential therapeutic utility.

4.1. Animal Models of Disease:

  • Objective: To evaluate the efficacy of the compound in relevant animal models.

  • Protocol:

    • Based on the in vitro mechanism, select appropriate animal models. For example, if the compound is a μ-opioid agonist, use models of acute and chronic pain (e.g., hot plate test, von Frey test). If it is a SERT inhibitor, use models of depression or anxiety (e.g., forced swim test, elevated plus maze).

    • Administer the compound via a suitable route (e.g., intraperitoneal, oral) and assess its effect on the relevant behavioral or physiological endpoints.

4.2. Pharmacokinetic and Toxicological Profiling:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties and assess the safety profile of the compound.

  • Protocol:

    • Conduct pharmacokinetic studies in rodents to determine key parameters such as bioavailability, half-life, and brain penetration.

    • Perform acute and sub-chronic toxicity studies to identify any potential adverse effects and determine the maximum tolerated dose.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and systematic approach to elucidate the mechanism of action of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to in-depth mechanistic studies and in vivo validation, researchers can effectively deorphanize this compound. The structural relationship to known neuropharmacological agents suggests that this compound is a promising candidate for CNS activity. The proposed experimental framework provides a robust pathway to not only identify its primary molecular target(s) but also to understand its physiological consequences, ultimately paving the way for potential therapeutic applications. Future work should also include the synthesis and evaluation of analogs to build a comprehensive structure-activity relationship profile, which can guide the optimization of this chemical scaffold for desired pharmacological properties.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2][3] Its prevalence is a testament to its remarkable versatility, appearing in a vast array of natural products, agrochemicals, and, most notably, in over 70 FDA-approved pharmaceuticals, including multiple blockbuster drugs.[4][5][6] This guide, written from the perspective of a Senior Application Scientist, delves into the core principles that make the piperidine scaffold a "privileged" structure in drug design. We will explore its synthesis, structure-activity relationships (SAR), diverse therapeutic applications, and the computational methodologies that accelerate the discovery of novel piperidine-based therapeutics.

The value of the piperidine moiety lies in its unique combination of physicochemical properties. As a saturated heterocycle, it provides a three-dimensional framework that can be precisely tailored to fit into the binding pockets of biological targets.[7] Its basic nitrogen atom (pKa ≈ 11.2) is often protonated at physiological pH, enabling strong ionic interactions with acidic residues in proteins, a critical feature for receptor affinity and selectivity.[8] Furthermore, the piperidine ring's lipophilicity and conformational flexibility contribute favorably to pharmacokinetic properties, including membrane permeability and metabolic stability, enhancing the "druggability" of molecules that contain it.[7][9]

Part 1: Synthetic Strategies for Accessing the Piperidine Core

The development of efficient and stereocontrolled methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[3] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Hydrogenation and Reduction of Pyridine Precursors

One of the most direct and widely used methods for synthesizing the piperidine core is the hydrogenation of substituted pyridine rings. This approach is attractive due to the commercial availability of a wide variety of pyridine starting materials.

Causality: The primary challenge in this method is achieving chemo- and stereoselectivity, especially with highly functionalized pyridines. The choice of catalyst (e.g., Pt, Pd, Rh, Ru) and reaction conditions (temperature, pressure, solvent) is paramount. Organocatalysis is also emerging as a powerful alternative to traditional metal catalysis.[3]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

  • System Preparation: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with the substituted pyridine substrate and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: The chosen catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) is carefully added under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is a critical parameter that must be optimized for each substrate to ensure complete conversion without promoting side reactions.

  • Hydrogenation: The system is sealed, purged with hydrogen gas, and then pressurized to the desired level (typically 50-500 psi). The reaction is stirred vigorously at a set temperature (room temperature to 80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude piperidine derivative is purified by column chromatography or crystallization.

  • Validation: The final product's structure and purity must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS).

Intramolecular Cyclization Strategies

Intramolecular cyclization involves forming the piperidine ring from an acyclic precursor that already contains the nitrogen atom. This is a powerful strategy for controlling stereochemistry.

Key Methodologies:

  • Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone.

  • Aza-Michael Reaction: Conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

  • Metal-Catalyzed Cyclization: Gold(I) or Palladium(II) complexes can catalyze the amination of alkenes to form substituted piperidines, offering a route to difunctionalized products.

The main challenge and, simultaneously, the opportunity in intramolecular cyclization is achieving high stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts.

G General Workflow for Piperidine Synthesis cluster_start Starting Materials cluster_reaction Core Synthesis Method cluster_product Intermediate/Product cluster_end Validation & Downstream Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Pyridine->Hydrogenation Acyclic Acyclic Amino-alkene/ -ketone Cyclization Intramolecular Cyclization (e.g., Au(I) catalyst) Acyclic->Cyclization Piperidine Piperidine Derivative Hydrogenation->Piperidine Cyclization->Piperidine Purification Purification (Chromatography) Piperidine->Purification Analysis Structural Analysis (NMR, HRMS) Purification->Analysis API API Synthesis Analysis->API

Caption: A generalized workflow for the synthesis and validation of piperidine derivatives.

Part 2: Structure-Activity Relationships and Therapeutic Applications

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the ring.[10] A deep understanding of SAR is fundamental to optimizing potency, selectivity, and pharmacokinetic profiles.[11]

Central Nervous System (CNS) Disorders

Piperidine-containing compounds are particularly prominent as CNS-acting agents due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[9]

  • Antipsychotics: The prototypical antipsychotic drug Haloperidol features a piperidine ring that is crucial for its antagonist activity at dopamine D2 receptors.

  • ADHD Medications: Methylphenidate (Ritalin) contains a piperidine scaffold and functions by blocking the reuptake of dopamine and norepinephrine.[12]

  • Alzheimer's Disease: Donepezil, a leading acetylcholinesterase inhibitor, utilizes a benzyl-piperidine group to bind effectively to the catalytic site of the enzyme, thereby increasing acetylcholine levels in the brain.[2]

  • Analgesics: The potent synthetic opioid Fentanyl and its analogs are piperidine derivatives that act as strong agonists of the μ-opioid receptor.[2]

G Mechanism of a Piperidine-based AChE Inhibitor cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron (Releases Acetylcholine) ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron (Muscarinic/Nicotinic Receptors) ACh->Postsynaptic Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Drug Donepezil (Piperidine Inhibitor) Drug->AChE Inhibits label_text Result: Increased ACh in synaptic cleft -> Enhanced cholinergic transmission G Computational Drug Design Workflow Start Identify Biological Target (e.g., Protein Kinase) Prep Prepare Receptor (PDB) & Piperidine Ligand (SDF/MOL2) Start->Prep Dock Molecular Docking (e.g., AutoDock, Glide) Prep->Dock Analyze Analyze Binding Poses & Score Functions Dock->Analyze Select Select Top Candidates Based on In Silico Affinity Analyze->Select MD Molecular Dynamics (MD) Simulation (e.g., GROMACS) Select->MD Promising Pose Synthesize Synthesize & Test In Vitro Select->Synthesize High Score Stability Assess Binding Stability & Free Energy Calculation MD->Stability Stability->Synthesize End Lead Optimization Synthesize->End

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of (2-Piperidin-1-yl-phenyl)methanol via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of (2-Piperidin-1-yl-phenyl)methanol, a valuable building block in medicinal chemistry and materials science. The described method utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, to efficiently form the critical C-N bond between 2-bromobenzyl alcohol and piperidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and methods for product characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the synthetic transformation.

Introduction and Scientific Rationale

The synthesis of aryl amines, particularly those integrated into complex molecular scaffolds, is a cornerstone of modern pharmaceutical development. The target molecule, this compound, incorporates a phenylmethanol core functionalized with a piperidine moiety, a common motif in pharmacologically active compounds.

Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SₙAr), are often limited by harsh reaction conditions and a narrow substrate scope, typically requiring highly activated aryl halides.[1] The Buchwald-Hartwig amination reaction has emerged as a superior alternative, offering a versatile and mild pathway for the synthesis of aryl amines from aryl halides or pseudohalides.[1][2] This palladium-catalyzed cross-coupling reaction demonstrates remarkable functional group tolerance and broad applicability, making it an indispensable tool in organic synthesis.[2]

This protocol was developed to provide a reliable and scalable method for synthesizing this compound. The selection of a palladium catalyst paired with a sterically hindered phosphine ligand is critical for facilitating the key steps of the catalytic cycle, ensuring high yields and minimizing side product formation.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzyl alcohol, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: Piperidine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1]

Buchwald-Hartwig_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition Amide Palladium Amide Complex (Pd-II) OxAdd->Amide Amine Coordination & Deprotonation Amide->Pd0 Regeneration Product Product (Aryl Amine) Amide->Product Reductive Elimination Catalyst_Regen ArylHalide Ar-X (2-Bromobenzyl alcohol) ArylHalide->OxAdd Amine R₂NH (Piperidine) Amine->Amide Base Base HX_Base [Base-H]⁺X⁻ Base->HX_Base

Diagram 1: The catalytic cycle of the Buchwald-Hartwig amination.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberMolecular FormulaPurity/GradeSupplier
2-Bromobenzyl alcohol18982-54-2C₇H₇BrO>98%Sigma-Aldrich
Piperidine110-89-4C₅H₁₁N>99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂97%Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7C₃₉H₅₃P>98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO>98%Acros Organics
Toluene108-88-3C₇H₈Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeFisher Scientific
Hexane110-54-3C₆H₁₄ACS GradeFisher Scientific
Saturated aq. NH₄ClN/ANH₄ClN/ALab Prepared
Saturated aq. NaCl (Brine)N/ANaClN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄AnhydrousVWR
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃99.8 atom % DCambridge Isotope
Equipment
  • Schlenk flask (100 mL) equipped with a magnetic stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer

  • Glass syringes and needles

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Flash chromatography system with silica gel cartridges

  • NMR spectrometer (≥400 MHz)

  • Mass spectrometer (GC-MS or LC-MS)

Critical Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Piperidine: Highly flammable liquid and vapor.[3] Toxic if swallowed or in contact with skin.[4] Causes severe skin burns and eye damage.[4] Keep away from heat, sparks, and open flames.[3] Store in a tightly closed container in a well-ventilated place.[3]

  • 2-Bromobenzyl alcohol: Harmful if swallowed and causes serious eye irritation.[5][6] Avoid contact with skin and eyes.[6]

  • Sodium tert-butoxide: Corrosive solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle under an inert atmosphere.

  • Palladium Catalysts and Phosphine Ligands: Potentially toxic and may be air-sensitive. Handle with care, avoiding inhalation of dust.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Suspected of damaging fertility or the unborn child.

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale.

G A 1. Reaction Setup B 2. Reagent Addition (under Argon) A->B Inert atmosphere C 3. Reaction Execution B->C Seal and heat D 4. Reaction Monitoring C->D TLC analysis E 5. Workup & Extraction D->E Upon completion F 6. Purification E->F Crude product G 7. Characterization F->G Pure product

Diagram 2: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Place a 100 mL Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun for 5 minutes to remove adsorbed moisture.

  • Backfill the flask with argon gas. Repeat this vacuum/backfill cycle three times.

  • Causality: The Pd(0) catalyst and phosphine ligand are sensitive to oxygen and moisture. Establishing an inert atmosphere is crucial to prevent catalyst deactivation and ensure reaction efficiency.

Step 2: Reagent Addition

  • Under a positive flow of argon, add 2-bromobenzyl alcohol (0.935 g, 5.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (0.72 g, 7.5 mmol, 1.5 equiv.) to the flask.

  • Evacuate and backfill the flask with argon three more times.

  • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate piperidine within the catalytic cycle.[1] XPhos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.

  • Add anhydrous toluene (25 mL) via syringe, followed by piperidine (0.60 mL, 6.0 mmol, 1.2 equiv.).

Step 3: Reaction Execution

  • Seal the Schlenk flask and place it in a pre-heated heating mantle set to 100 °C.

  • Stir the mixture vigorously for 12-16 hours.

  • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps, ensuring a reasonable reaction rate.

Step 4: Reaction Monitoring

  • After the reaction time, cool the flask to room temperature.

  • Monitor the reaction progress by TLC (eluent: 20% Ethyl Acetate in Hexane). Spot the starting material (2-bromobenzyl alcohol) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible under UV light.

Step 5: Workup and Extraction

  • Quench the reaction by slowly adding 25 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Causality: The NH₄Cl quench neutralizes the excess base. The brine wash helps to remove water and inorganic salts from the organic phase.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 6: Purification

  • Purify the resulting crude oil by flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with 5% ethyl acetate in hexane and gradually increasing to 25% ethyl acetate in hexane.

  • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Characterization and Expected Results

ParameterExpected Value/Observation
Appearance Pale yellow oil
Yield 85-95%
Molecular Formula C₁₂H₁₇NO[7]
Molecular Weight 191.27 g/mol [7]
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.20 (m, 2H, Ar-H), 7.10-6.95 (m, 2H, Ar-H), 4.75 (s, 2H, -CH₂OH), 3.00-2.85 (m, 4H, N-CH₂ piperidine), 2.50 (br s, 1H, -OH), 1.80-1.65 (m, 4H, piperidine), 1.65-1.50 (m, 2H, piperidine).
¹³C NMR (101 MHz, CDCl₃)δ 152.0, 138.5, 129.0, 128.5, 122.0, 118.0, 64.5 (-CH₂OH), 55.0 (N-CH₂ piperidine), 26.5 (piperidine), 24.5 (piperidine).
Mass Spec (EI) m/z (%): 191 (M⁺), 174, 158, 118, 91.

Note: NMR chemical shifts are predicted based on known values for similar structures and may vary slightly.[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong or impure base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Use a fresh, high-purity bottle of NaOtBu; handle in a glovebox.3. Verify heating mantle temperature with a calibrated thermometer.
Formation of Side Products 1. Hydrodehalogenation of starting material.2. Dimerization or other side reactions.1. Ensure the system is free of protic sources.2. Optimize catalyst/ligand loading; a slight excess of ligand may be beneficial.
Difficult Purification Co-elution of product with impurities.Optimize the solvent gradient for flash chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

The Buchwald-Hartwig amination provides an exceptionally effective and reliable method for the synthesis of this compound from 2-bromobenzyl alcohol and piperidine. The protocol detailed in this application note is robust, scalable, and yields the target compound in high purity. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology for the synthesis of other valuable aryl amine derivatives.

References

Application Notes and Protocols for the Use of (2-Piperidin-1-yl-phenyl)methanol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold and the Utility of (2-Piperidin-1-yl-phenyl)methanol

The piperidine ring is a paramount heterocyclic scaffold in the realm of medicinal chemistry and drug discovery. Its prevalence in a myriad of FDA-approved drugs and biologically active natural products underscores its importance.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in crucial hydrogen bonding interactions, makes it an ideal building block for molecules designed to interact with biological targets.[1] this compound, a bifunctional molecule featuring a piperidine moiety directly attached to a phenylmethanol core, represents a highly valuable and versatile chemical intermediate. Its strategic placement of a nucleophilic tertiary amine and a reactive primary alcohol on an aromatic platform allows for a diverse range of chemical transformations, making it a key precursor for the synthesis of complex molecular architectures, including potential therapeutic agents and specialized ligands for catalysis.

This comprehensive guide provides detailed protocols for the synthesis and characterization of this compound, along with its application in the synthesis of more complex derivatives. The methodologies described herein are designed for researchers, scientists, and professionals in drug development, offering both practical experimental procedures and the underlying scientific rationale.

Synthesis of this compound

A robust and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-(piperidin-1-yl)benzaldehyde. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its mild reaction conditions.[3][4]

Synthetic Workflow

cluster_synthesis Synthesis of this compound start 2-(Piperidin-1-yl)benzaldehyde reagents Sodium Borohydride (NaBH₄) Methanol (Solvent) start->reagents Reduction product This compound reagents->product workup Aqueous Work-up & Extraction product->workup purification Column Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-(Piperidin-1-yl)benzaldehyde

Materials:

  • 2-(Piperidin-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(piperidin-1-yl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.2 eq) portion-wise over 15 minutes. The addition is exothermic, so maintain the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Once the effervescence ceases, remove the methanol under reduced pressure.

  • Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized intermediate is crucial for its use in subsequent steps. The following tables summarize the key physicochemical properties and predicted spectroscopic data for this compound.[5]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 87066-94-2[5]
Molecular Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol [5]
Appearance Expected to be an off-white to yellow solid or oil
Solubility Soluble in methanol, dichloromethane, chloroform; sparingly soluble in water

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50d1HAr-H
~7.30t1HAr-H
~7.15t1HAr-H
~7.00d1HAr-H
~4.80s2H-CH ₂OH
~3.00m4H-N-(CH ₂)₂- (piperidine α-protons)
~2.50br s1H-CH₂OH
~1.70m4H-N-CH₂-(CH ₂)₂- (piperidine β-protons)
~1.60m2H-N-(CH₂)₂-CH ₂- (piperidine γ-proton)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~150.0C -N (aromatic)
~138.0C -CH₂OH (aromatic)
~129.0Ar-C H
~128.0Ar-C H
~122.0Ar-C H
~120.0Ar-C H
~65.0-C H₂OH
~55.0-N-(C H₂)₂- (piperidine α-carbons)
~26.0-N-CH₂-(C H₂)₂- (piperidine β-carbons)
~24.0-N-(CH₂)₂-C H₂- (piperidine γ-carbon)

Table 4: Predicted IR and Mass Spectrometry Data

TechniquePredicted Data
IR (KBr, cm⁻¹) 3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1600, 1490 (C=C stretch, aromatic), 1250-1050 (C-N and C-O stretch)[6][7]
MS (EI) m/z (%): 191 (M⁺), 174 (M⁺ - OH), 160 (M⁺ - CH₂OH), 107, 91, 84

Disclaimer: The NMR and MS data presented are predicted based on the chemical structure and data from analogous compounds. Actual experimental data may vary.

Application as a Chemical Intermediate: Synthesis of a PROTAC Linker Precursor

This compound is an excellent starting material for the synthesis of more complex molecules. For instance, its structural isomer is used in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. The hydroxyl group can be readily functionalized to introduce a linker for conjugation to a protein-of-interest ligand and an E3 ligase ligand.

Application Workflow

cluster_application Application in PROTAC Linker Synthesis start This compound reagents tert-Butyl bromoacetate Sodium Hydride (NaH) THF (Solvent) start->reagents O-Alkylation product tert-Butyl 2-((2-(piperidin-1-yl)phenyl)methoxy)acetate reagents->product deprotection Trifluoroacetic Acid (TFA) DCM product->deprotection Ester Hydrolysis final_product 2-((2-(Piperidin-1-yl)phenyl)methoxy)acetic acid (Linker Precursor) deprotection->final_product

Caption: Application of this compound in synthesizing a PROTAC linker precursor.

Experimental Protocol: Synthesis of 2-((2-(Piperidin-1-yl)phenyl)methoxy)acetic acid

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl bromoacetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • O-Alkylation: Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of the Ester: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

  • Ester Deprotection: Dissolve the purified tert-butyl ester in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

  • Isolation of the Carboxylic Acid: Remove the solvent and excess TFA under reduced pressure. The resulting residue, 2-((2-(piperidin-1-yl)phenyl)methoxy)acetic acid, can be purified by recrystallization or trituration.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) of the specific compound and its reagents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The protocols provided in this guide offer a solid foundation for its synthesis, characterization, and further functionalization, enabling researchers to leverage its unique structural features for the creation of novel and complex molecules.

References

Application Notes & Protocols: (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to (2-Piperidin-1-yl-phenyl)methanol (CAS No. 87066-94-2). It details its chemical and physical properties, provides a robust, step-by-step protocol for its synthesis via the reduction of 2-(piperidin-1-yl)benzaldehyde, outlines methods for analytical characterization, and discusses its primary application as a synthetic intermediate in medicinal chemistry. The protocols are designed to be self-validating, emphasizing safety, purity assessment, and reproducibility for research and drug development applications.

Introduction and Chemical Profile

This compound is a substituted amino alcohol featuring a phenyl methanol core with a piperidine group at the ortho position. This structural motif is of significant interest in medicinal chemistry, as the piperidine ring is a privileged scaffold found in numerous pharmaceuticals due to its ability to influence solubility, metabolic stability, and target binding.[1] The compound primarily serves as a versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity.[2][3] Its utility stems from the two reactive sites: the secondary alcohol, which can be further functionalized or oxidized, and the tertiary amine of the piperidine ring.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueSource(s)
CAS Number 87066-94-2[4][5]
Molecular Formula C₁₂H₁₇NO[4][5]
Molecular Weight 191.27 g/mol [4][5]
Appearance Off-white to yellow solid (typical)Supplier Data
Boiling Point 343.2°C at 760 mmHg (Predicted)[6]
Topological Polar Surface Area 23.5 Ų[4]
SMILES C1CCN(CC1)C2=CC=CC=C2CO[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis via the reduction of 2-(piperidin-1-yl)benzaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent.[7]

Core Principle: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. Its milder nature, compared to reagents like lithium aluminum hydride (LiAlH₄), makes it compatible with a wider range of solvents, including protic solvents like ethanol, and enhances the safety of the procedure.[7][8]

Workflow Diagram:

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification s1 Dissolve Precursor (2-(piperidin-1-yl)benzaldehyde) in Ethanol s2 Cool to 0°C (Ice Bath) s1->s2 s3 Portion-wise Addition of Sodium Borohydride (NaBH4) s2->s3 s4 Stir at Room Temperature (Monitor by TLC) s3->s4 w1 Quench Reaction (Add Water) s4->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash Organic Layer (Brine) w2->w3 w4 Dry over Na2SO4 w3->w4 w5 Concentrate in vacuo w4->w5 p1 Purify by Flash Column Chromatography w5->p1 p2 Characterize Pure Product (NMR, HPLC, MS) p1->p2

Caption: Synthesis and Purification Workflow.

Materials & Reagents:

  • 2-(piperidin-1-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (Absolute)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography mobile phase)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(piperidin-1-yl)benzaldehyde (1.0 eq). Dissolve the aldehyde in absolute ethanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is mandatory. This serves as a self-validating check on the synthesis protocol.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the molecular structure of the final product.

  • Sample Prep: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).[9]

  • Expected ¹H NMR Peaks (CDCl₃, 300 MHz):

    • Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm.

    • Benzylic Methylene (CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.

    • Piperidine Protons: Broad multiplets in the range of δ 1.5-3.2 ppm.

    • Hydroxyl Proton (OH): A broad singlet, which may be exchangeable with D₂O. Its chemical shift is concentration-dependent.

  • Expected ¹³C NMR Peaks (CDCl₃, 75 MHz):

    • Aromatic Carbons: Multiple signals between δ 120-150 ppm.

    • Benzylic Carbon (CH₂OH): A signal around δ 60-65 ppm.

    • Piperidine Carbons: Signals typically in the δ 24-55 ppm range.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.[9]

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 214 nm, 254 nm).

  • Purity Assessment: Purity is calculated based on the area percentage of the main product peak relative to the total peak area. A purity of >95% is generally considered acceptable for most research applications.

3. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) is typically used.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.27.

Application Note: Use as a Synthetic Intermediate

The primary application of this compound is as a precursor for more complex, biologically active molecules. The hydroxyl group is a key handle for derivatization.

Example Application: Synthesis of an Ether Derivative

This protocol describes a standard Williamson ether synthesis to add an alkyl group, a common step in modifying a lead compound in drug discovery.

Reaction Scheme Diagram:

G cluster_reactants cluster_products Reactant1 This compound Step1 Deprotonation Reactant1->Step1 Reactant2 Sodium Hydride (NaH) Reactant2->Step1 Reactant3 Alkyl Halide (R-X) Step2 Nucleophilic Attack (SN2) Reactant3->Step2 Product Ether Derivative Byproduct NaX + H2 Step1->Step2 Alkoxide Intermediate Step2->Product Step2->Byproduct

Caption: Williamson Ether Synthesis Pathway.

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and use an inert atmosphere. Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Alkylation: Cool the solution back to 0°C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature overnight, or heat gently if required. Monitor by TLC.

  • Work-up: After completion, cool the reaction and quench carefully by the slow addition of water. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting ether derivative by flash column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

Application Notes and Protocols for the Comprehensive Characterization of (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of (2-Piperidin-1-yl-phenyl)methanol, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and stability of this compound. This guide emphasizes the causality behind experimental choices and provides robust, self-validating methodologies, from spectroscopic identification to chromatographic purity assessment.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a piperidine ring attached to a phenylmethanol moiety. The piperidine scaffold is a highly privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs targeting conditions ranging from central nervous system disorders to cancer.[1] The specific arrangement of the piperidinyl and hydroxyl groups in this compound makes it a valuable building block for synthesizing more complex pharmaceutical agents.[2] Its structural integrity and purity are therefore paramount to ensure the safety and efficacy of the final drug product.

The analytical characterization of such intermediates is a critical step in the drug development pipeline. It serves to:

  • Confirm Chemical Identity: Verifying that the correct molecular structure has been synthesized.

  • Determine Purity: Quantifying the presence of any impurities, such as starting materials, by-products, or degradation products.[3]

  • Establish a Reference Standard: Creating a well-characterized standard for future quality control checks.

  • Support Regulatory Filings: Providing the necessary data for Investigational New Drug (IND) and New Drug Application (NDA) submissions.

This guide presents a suite of analytical techniques best suited for the comprehensive characterization of this compound, complete with detailed protocols and expected outcomes.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical conditions.

PropertyValueSource
CAS Number 87066-94-2[Guidechem]
Molecular Formula C₁₂H₁₇NO[Guidechem]
Molecular Weight 191.27 g/mol [Guidechem]
Appearance Expected to be a solid at room temperatureInferred
Solubility Soluble in organic solvents like Methanol, Acetonitrile, DMSO, and ChloroformInferred
Topological Polar Surface Area 23.5 Ų[Guidechem]

Integrated Analytical Workflow

A multi-technique approach is crucial for unambiguous characterization. The following workflow ensures that both the structural identity and the purity profile of the compound are thoroughly investigated.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC / UPLC (Purity, Assay) NMR->HPLC Confirms Identity of Major Peak MS Mass Spectrometry (LC-MS, GC-MS) MS->HPLC Confirms Mass of Peaks FTIR FTIR Spectroscopy GC Gas Chromatography (Residual Solvents, Volatile Impurities) Thermal Thermal Analysis (DSC, TGA) Sample Sample of This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GC Sample->Thermal Fragmentation_Pathway M [C₁₂H₁₇NO]⁺˙ m/z 191 F1 [C₁₁H₁₄N]⁺ m/z 160 (Loss of CH₂OH) M->F1 - •CH₂OH F2 [C₆H₁₂N]⁺ m/z 98 (Iminium Ion) M->F2 - •C₆H₅CHOH F3 [C₇H₇]⁺ m/z 91 (Tropylium Ion) F1->F3 Rearrangement

References

Synthesis of Novel Derivatives from (2-Piperidin-1-yl-phenyl)methanol: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (2-Piperidin-1-yl-phenyl)methanol Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to engage in crucial binding interactions with a multitude of biological targets.[1] The this compound scaffold, in particular, presents a unique and versatile starting point for the generation of novel molecular entities. This framework features three key regions for chemical modification: the hydroxyl group, the phenyl ring, and the piperidine nitrogen. This guide provides detailed protocols for the synthesis of novel derivatives from this compound, with a focus on reactions that are both robust and amenable to the creation of diverse chemical libraries for drug discovery programs. We will explore derivatization of the hydroxyl group via O-alkylation and esterification, as well as functionalization of the phenyl ring through the powerful strategy of directed ortho-metalation.

Core Synthetic Strategies and Protocols

The synthetic versatility of this compound allows for the targeted synthesis of a wide array of derivatives. The following protocols are designed to be adaptable and provide a solid foundation for further exploration.

Derivatization of the Hydroxyl Group: O-Alkylation and Esterification

The primary alcohol of this compound is a prime site for modification to introduce a variety of functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of a base.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group, forming the corresponding alkoxide. NaH is ideal as the only byproduct is hydrogen gas.

  • Aprotic Solvent (DMF/THF): These solvents are chosen for their ability to dissolve the reactants and for their inertness under the basic reaction conditions.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

This protocol provides a standard method for the acetylation of the hydroxyl group, which can serve as a template for the introduction of other ester functionalities.[1]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in pyridine under an inert atmosphere.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add acetic anhydride (1.1 eq.) to the cooled solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[1]

  • Quench the reaction by the slow addition of methanol.[1]

  • Remove the solvents under reduced pressure.[1]

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetylated product.[1]

Causality Behind Experimental Choices:

  • Pyridine: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Acetic Anhydride: A highly reactive acetylating agent that readily reacts with the primary alcohol.

  • Aqueous Workup: The series of washes is designed to remove any remaining pyridine, acetic anhydride, and acetic acid from the organic layer.

Functionalization of the Phenyl Ring: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In this compound, the piperidine nitrogen and the hydroxyl group can act as directing groups, facilitating deprotonation at the ortho position of the phenyl ring.

This protocol outlines a general procedure for the ortho-lithiation of the phenyl ring followed by reaction with an electrophile.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 2.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.5 eq.) in the same anhydrous solvent dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • n-Butyllithium (n-BuLi): A strong organolithium base capable of deprotonating the aromatic C-H bond ortho to the directing group. Two equivalents are used to first deprotonate the hydroxyl group and then the aromatic ring.

  • Low Temperature (-78 °C): The reaction is carried out at low temperature to control the reactivity of the organolithium species and to prevent side reactions.

  • Electrophilic Quench: The addition of an electrophile at low temperature allows for the selective formation of the desired carbon-carbon or carbon-heteroatom bond at the lithiated position.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_hydroxyl Hydroxyl Derivatization cluster_ring Ring Functionalization start This compound o_alkylation O-Alkylation (NaH, R-X) start->o_alkylation esterification Esterification (Ac₂O, Pyridine) start->esterification dol Directed ortho-Metalation (n-BuLi) start->dol product_ether Ether Derivatives o_alkylation->product_ether product_ester Ester Derivatives esterification->product_ester electrophile_quench Electrophilic Quench (E⁺) dol->electrophile_quench product_ortho ortho-Substituted Derivatives electrophile_quench->product_ortho

Caption: Synthetic pathways for derivatization of this compound.

Data Presentation: Representative Reaction Outcomes

The following tables provide representative data for the synthesis of various derivatives based on the protocols described above. Yields and reaction times are illustrative and may vary depending on the specific substrate and reaction conditions.

Table 1: O-Alkylation of this compound

EntryAlkyl Halide (R-X)ProductYield (%)
1Methyl Iodide(2-(Piperidin-1-yl)phenyl)methoxymethane85
2Ethyl Bromide1-((2-(Ethoxymethyl)phenyl)piperidine82
3Benzyl Bromide1-((2-(Benzyloxymethyl)phenyl)piperidine78

Table 2: Esterification of this compound

EntryAcylating AgentProductYield (%)
1Acetic Anhydride(2-(Piperidin-1-yl)phenyl)methyl acetate92
2Benzoyl Chloride(2-(Piperidin-1-yl)phenyl)methyl benzoate88
3Propionyl Chloride(2-(Piperidin-1-yl)phenyl)methyl propionate90

Table 3: Directed ortho-Metalation and Electrophilic Quench

EntryElectrophile (E⁺)ProductYield (%)
1N,N-Dimethylformamide (DMF)2-(Hydroxymethyl)-6-(piperidin-1-yl)benzaldehyde65
2Acetone2-(1-Hydroxy-1-methylethyl)-6-(piperidin-1-yl)phenyl)methanol70
3Iodine (I₂)(2-Iodo-6-(piperidin-1-yl)phenyl)methanol75

Characterization of Novel Derivatives

A comprehensive characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the derivatives. The appearance of new signals corresponding to the introduced functional groups and shifts in the signals of the parent molecule will confirm the success of the reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl stretch in ester derivatives.

Potential Applications in Drug Discovery

Derivatives of this compound hold significant potential in various areas of drug discovery.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs targeting the CNS.[1] Novel derivatives could be screened for activity against a range of CNS targets, including receptors and enzymes.

  • Anticancer and Anti-inflammatory Agents: Many piperidine-containing compounds have demonstrated anticancer and anti-inflammatory properties.[1] The synthesized derivatives can be evaluated in relevant in vitro and in vivo models.

  • Linkers for Proteolysis Targeting Chimeras (PROTACs): Aryl piperidine structures are increasingly being used as semi-flexible linkers in the development of PROTACs for targeted protein degradation. The hydroxyl and ortho-functionalized derivatives are particularly well-suited for this application, allowing for the attachment of ligands for E3 ligases and target proteins.

Conclusion

The this compound scaffold provides a rich platform for the synthesis of novel and diverse chemical entities. The protocols outlined in this guide for O-alkylation, esterification, and directed ortho-metalation are robust and adaptable, enabling researchers to generate libraries of compounds for screening in various drug discovery programs. The strategic derivatization of this scaffold opens up exciting possibilities for the development of new therapeutic agents.

References

The Pivotal Role of (2-Piperidin-1-yl-phenyl)methanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with the Piperidine Scaffold

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2] This saturated heterocycle's three-dimensional structure is crucial for molecular recognition, making it a privileged scaffold in medicinal chemistry.[3] Within this important class of compounds, (2-Piperidin-1-yl-phenyl)methanol and its derivatives serve as versatile building blocks for the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of the synthesis and application of this compound, with a particular focus on its role in the preparation of key intermediates for the antidiabetic drug, Repaglinide.[4][5]

The strategic placement of the piperidine and hydroxymethyl groups on the phenyl ring creates a molecule with multiple reactive sites, allowing for diverse chemical modifications. The secondary amine of the piperidine can be functionalized, and the hydroxyl group can be oxidized or used in coupling reactions, making it a valuable starting point for the construction of extensive compound libraries for drug discovery.

Core Synthesis: Preparing the (2-Piperidin-1-yl-phenyl) Scaffolds

The journey to leveraging this compound in the synthesis of more complex molecules begins with its own efficient preparation. A common and effective route involves the synthesis of its aldehyde precursor, 2-piperidin-1-yl-benzaldehyde, followed by a straightforward reduction.

Protocol 1: Synthesis of 2-Piperidin-1-yl-benzaldehyde

This protocol details the nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and piperidine to yield the key aldehyde intermediate.

Reaction Scheme:

G cluster_0 Synthesis of 2-Piperidin-1-yl-benzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Reaction Reaction 2-Fluorobenzaldehyde->Reaction Piperidine, K2CO3, DMF, 130°C 2-Piperidin-1-yl-benzaldehyde 2-Piperidin-1-yl-benzaldehyde Reaction->2-Piperidin-1-yl-benzaldehyde

A schematic of the synthesis of 2-Piperidin-1-yl-benzaldehyde.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-FluorobenzaldehydeC7H5FO124.1120 g (161.1 mmol)
PiperidineC5H11N85.1519.1 mL (193.4 mmol)
Potassium CarbonateK2CO3138.2126.73 g (193.4 mmol)
Anhydrous DMFC3H7NO73.09160 mL
Ethyl Acetate (EtOAc)C4H8O288.11As needed
Citric AcidC6H8O7192.12As needed
Saturated NaHCO3NaHCO384.01As needed
BrineNaCl58.44As needed
Anhydrous MgSO4MgSO4120.37As needed

Procedure:

  • To a solution of 2-fluorobenzaldehyde (20 g, 161.1 mmol) in anhydrous DMF (160 ml), add piperidine (19.1 ml, 193.4 mmol, 1.2 eq.) and potassium carbonate (26.73 g, 193.4 mmol, 1.2 eq.).

  • Heat the suspension with stirring at 130 °C for 3 hours.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into cold water.

  • Adjust the pH to 5 with citric acid.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Dry the organic phase with anhydrous magnesium sulfate (MgSO4), filter, and concentrate to yield 2-piperidinyl-1-benzaldehyde as a red oil (yield: ~92%).[6]

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the aldehyde synthesized in Protocol 1 to the target alcohol.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Piperidin-1-yl-benzaldehyde 2-Piperidin-1-yl-benzaldehyde Reaction Reaction 2-Piperidin-1-yl-benzaldehyde->Reaction NaBH4, Methanol This compound This compound Reaction->this compound

A schematic of the reduction to this compound.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-Piperidin-1-yl-benzaldehydeC12H15NO189.2510 g (52.8 mmol)
Sodium Borohydride (NaBH4)NaBH437.832.99 g (79.2 mmol)
MethanolCH4O32.04100 mL
Dichloromethane (DCM)CH2Cl284.93As needed
WaterH2O18.02As needed
Anhydrous Na2SO4Na2SO4142.04As needed

Procedure:

  • Dissolve 2-piperidin-1-yl-benzaldehyde (10 g, 52.8 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (2.99 g, 79.2 mmol) in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield this compound.

Application in Bioactive Molecule Synthesis: The Path to Repaglinide

A significant application of the (2-piperidin-1-yl-phenyl) scaffold is in the synthesis of the antidiabetic drug Repaglinide. A key intermediate in this synthesis is the chiral amine, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine.[7][8] The synthesis of this intermediate showcases the utility of 2-piperidin-1-yl-benzaldehyde as a starting material.

Protocol 3: Synthesis of (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine

This protocol outlines a multi-step synthesis starting from 2-piperidin-1-yl-benzaldehyde to produce the crucial chiral amine intermediate. An asymmetric synthesis approach using Ellman's reagent (tert-butanesulfinamide) is a modern and effective method for establishing the desired stereochemistry.[3]

Synthetic Workflow:

A generalized workflow for the synthesis of the chiral amine intermediate.

Detailed Steps:

  • Grignard Reaction: React 2-piperidin-1-yl-benzaldehyde with isobutylmagnesium bromide to form the corresponding secondary alcohol, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-ol.

  • Oxidation: Oxidize the secondary alcohol to the ketone, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.

  • Oximation: React the ketone with hydroxylamine hydrochloride in the presence of a base to form the oxime, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one oxime.[9]

  • Asymmetric Reduction: The key step to introduce chirality is the asymmetric reduction of the oxime or the corresponding imine. A common method involves the formation of a chiral sulfinylimine by reacting the ketone with (R)- or (S)-tert-butanesulfinamide, followed by diastereoselective reduction with a hydride source like NaBH4. Subsequent acidic hydrolysis of the sulfinyl group yields the desired chiral primary amine. This method is known for its high stereoselectivity and broad applicability in the synthesis of chiral amines.[10][11]

Data Summary for a Representative Asymmetric Reduction:

StepReactantsKey ReagentsProductTypical YieldStereoselectivity (ee)
41-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one(R)-tert-butanesulfinamide, Ti(OEt)4, then NaBH4(S)-N-(tert-butylsulfinyl)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amineHigh>95%
5Sulfinyl-amine intermediateHCl in an appropriate solvent(S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamineHigh>95%

Conclusion and Future Perspectives

This compound and its immediate precursor, 2-piperidin-1-yl-benzaldehyde, are valuable and versatile intermediates in the synthesis of bioactive molecules. The protocols outlined in this guide provide a clear pathway for the preparation of these core scaffolds and demonstrate their application in the synthesis of a key chiral amine intermediate for the antidiabetic drug Repaglinide. The ability to introduce complexity and stereospecificity from this scaffold underscores its importance for researchers, scientists, and drug development professionals. Further exploration of the reactivity of the this compound core is likely to unveil novel synthetic routes to a wide range of other pharmacologically active compounds, solidifying its place as a significant building block in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (2-Piperidin-1-yl-phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of (2-Piperidin-1-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this two-step synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.

The synthesis of this compound is typically achieved in a two-stage process:

  • C-N Cross-Coupling: Formation of the key intermediate, 2-(piperidin-1-yl)benzaldehyde, via the coupling of piperidine with a 2-halobenzaldehyde.

  • Chemoselective Reduction: Reduction of the aldehyde moiety to a primary alcohol to yield the final product.

This guide will address each stage separately, offering detailed troubleshooting, FAQs, and optimized protocols.

Overall Synthetic Workflow

The logical flow of the synthesis is straightforward, but successful execution depends on careful control of each step.

G cluster_0 Stage 1: C-N Cross-Coupling cluster_1 Stage 2: Chemoselective Reduction start 2-Bromobenzaldehyde + Piperidine coupling Buchwald-Hartwig Amination start->coupling intermediate 2-(Piperidin-1-yl)benzaldehyde coupling->intermediate intermediate_ref 2-(Piperidin-1-yl)benzaldehyde reduction Sodium Borohydride (NaBH4) Reduction product This compound reduction->product intermediate_ref->reduction

Caption: Overall two-stage synthesis workflow.

Part 1: Buchwald-Hartwig C-N Coupling

The first stage, a palladium-catalyzed Buchwald-Hartwig amination, is often the most challenging to optimize. This reaction couples an aryl halide (2-bromobenzaldehyde) with an amine (piperidine).[1]

Catalytic Cycle Mechanism

Understanding the mechanism is key to troubleshooting. The cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination to regenerate the catalyst.

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L OA Oxidative Addition Pd(0)L->OA Ar-X 2-Bromobenzaldehyde Ar-X->OA Amine Piperidine AC Amine Coordination Amine->AC Base NaOtBu DP Deprotonation Base->DP Product 2-(Piperidin-1-yl)benzaldehyde OA->AC L-Pd(II)-Ar(X) AC->DP [L-Pd(II)-Ar(H-Amine)]+X- RE Reductive Elimination DP->RE L-Pd(II)-Ar(Amine) RE->Pd(0)L Catalyst Regeneration RE->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide & FAQs: C-N Coupling

Q1: My reaction shows low or no conversion of 2-bromobenzaldehyde. What are the likely causes?

A1: This is the most common issue and usually points to a problem with the catalytic system.

  • Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. Using Pd(II) sources like Pd(OAc)₂ requires in-situ reduction, which can be unreliable.[2]

    • Solution: Use a palladium "precatalyst" (e.g., a G3 or G4 Buchwald precatalyst). These are air-stable Pd(II) compounds that cleanly and reliably generate the active Pd(0) catalyst under the reaction conditions. This is generally preferable to using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[3]

  • Cause 2: Suboptimal Ligand/Base Combination. The ligand stabilizes the palladium center and facilitates key steps like reductive elimination. The base is crucial for deprotonating the amine to form the palladium-amido intermediate.

    • Solution: Screen different combinations. For a secondary amine like piperidine, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard.[3] For ligands, sterically hindered phosphines like DavePhos or cataCXium A are effective for coupling with aryl bromides.[4]

  • Cause 3: Inappropriate Solvent or Temperature. The reaction components must be soluble, and the temperature must be sufficient to overcome activation barriers.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[3][5] They have high boiling points, allowing for the necessary reaction temperatures, typically around 100-110 °C. Ensure your solvent is anhydrous, as water can deactivate the catalyst and base.

Q2: I'm forming the desired product, but also a significant amount of benzaldehyde (hydrodehalogenation). Why?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Cause: This often occurs when the reductive elimination step (forming the C-N bond) is slow compared to competing pathways, such as β-hydride elimination from the palladium-amido intermediate or other decomposition pathways.[1]

    • Solution: The choice of ligand is critical. A bulky, electron-rich ligand can accelerate the rate of reductive elimination, outcompeting the side reaction. Also, ensure strictly anhydrous and oxygen-free conditions by properly degassing the solvent and using an inert atmosphere (Nitrogen or Argon).

Q3: The reaction starts but seems to stall before completion. What could be wrong?

A3: Reaction stalling can be due to catalyst inhibition or physical factors.

  • Cause 1: Catalyst Inhibition. If using an aryl iodide, the generated iodide ion can sometimes inhibit the catalyst by forming stable, off-cycle palladium complexes.[3]

    • Solution: Aryl bromides are generally the "sweet spot" for reactivity in Buchwald-Hartwig couplings and are less prone to this issue than iodides. Aryl chlorides can also be used but often require more specialized (and expensive) catalyst systems.[2][3]

  • Cause 2: Poor Solubility/Agitation. If using a solid inorganic base like K₂CO₃ or Cs₂CO₃, it must be finely powdered and the reaction mixture must be vigorously stirred to ensure efficient reaction.[3][4] Poor agitation can lead to low local concentrations of the base, slowing the crucial deprotonation step.

ParameterCondition ACondition BCondition CExpected YieldReference
Pd Source Pd₂(dba)₃Pd(OAc)₂DavePhos Pd G3
Ligand cataCXium ADavePhos(none needed)
Base K₂CO₃Cs₂CO₃NaOtBu
Solvent TolueneDioxaneToluene
Temp (°C) 100105100~80-95%[3][4]
Table 1. Example reaction conditions for the Buchwald-Hartwig coupling of 2-bromobenzaldehyde and piperidine.
Optimized Experimental Protocol: 2-(Piperidin-1-yl)benzaldehyde Synthesis
  • Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., DavePhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst, 1.2-2.4 mol% relative to Pd).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq). Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent & Reactants: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.5 M solution). Add 2-bromobenzaldehyde (1.0 eq) followed by piperidine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-(piperidin-1-yl)benzaldehyde. This is often used in the next step without further purification.

Part 2: Chemoselective Aldehyde Reduction

The second stage involves the reduction of the aldehyde in 2-(piperidin-1-yl)benzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high chemoselectivity for aldehydes and ketones.[6][7]

Reduction Mechanism

The mechanism is a straightforward nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

Caption: Mechanism of aldehyde reduction by NaBH₄.

Troubleshooting Guide & FAQs: Reduction

Q1: My reduction is incomplete, and I still see starting material on the TLC plate. What went wrong?

A1: Incomplete reduction is typically due to reagent stoichiometry or quality.

  • Cause 1: Insufficient NaBH₄. While one mole of NaBH₄ can theoretically reduce four moles of aldehyde, it is common practice to use a stoichiometric excess to ensure the reaction goes to completion.

    • Solution: Use 1.2 to 1.5 molar equivalents of NaBH₄.[8] This accounts for any slight degradation of the reagent and ensures a sufficient concentration of hydride to drive the reaction forward.

  • Cause 2: Deactivated NaBH₄. Sodium borohydride can slowly decompose upon exposure to atmospheric moisture.

    • Solution: Use freshly opened NaBH₄ from a reputable supplier. Store it in a desiccator to minimize exposure to humidity.

  • Cause 3: Low Temperature. While many NaBH₄ reductions proceed well at room temperature, some may be sluggish.

    • Solution: The reaction is often started at 0 °C for controlled addition, then allowed to warm to room temperature.[8] If the reaction is slow, gentle warming is possible, but room temperature is usually sufficient.

Q2: The workup of my reaction is messy, and I'm getting low isolated yield. How can I improve it?

A2: The workup is critical for cleanly isolating the product alcohol.

  • Cause: A harsh or uncontrolled quench of the excess NaBH₄ and the resulting borate esters can lead to emulsions or product degradation. NaBH₄ reacts vigorously with strong acids.

    • Solution: Perform a controlled quench at 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1N HCl.[8] This will neutralize the reaction and break down the borate complexes. After quenching, proceed with a standard liquid-liquid extraction using a solvent like ethyl acetate or dichloromethane.

Q3: Which solvent is best for this reduction?

A3: The choice of solvent can affect the reaction rate and selectivity.

  • Analysis: NaBH₄ is compatible with a range of solvents. Protic solvents like methanol (MeOH) or ethanol (EtOH) are often preferred because they can activate the carbonyl group toward nucleophilic attack via hydrogen bonding, accelerating the reaction.[8] Aprotic solvents like tetrahydrofuran (THF) can also be used and may be beneficial if the starting material has poor solubility in alcohols.

    • Recommendation: Methanol is an excellent first choice due to its ability to dissolve NaBH₄ and accelerate the reduction.

ParameterCondition ACondition B
Reducing Agent NaBH₄ (1.2 eq)NaBH₄ (1.2 eq)
Solvent MethanolTHF
Temperature 0 °C to RT0 °C to RT
Reaction Time 1-4 hours2-6 hours
Typical Yield >95%>95%
Table 2. Typical conditions for the reduction of 2-(piperidin-1-yl)benzaldehyde.
Optimized Experimental Protocol: this compound Synthesis
  • Preparation: Dissolve the crude 2-(piperidin-1-yl)benzaldehyde (1.0 eq) in methanol (to make a ~0.4 M solution) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (staining with potassium permanganate can help visualize the product alcohol).

  • Workup: Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

References

Troubleshooting guide for reactions involving (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for reactions involving (2-Piperidin-1-yl-phenyl)methanol (CAS 87066-94-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and questions that arise when working with this versatile building block. The unique juxtaposition of a tertiary amine and a primary benzylic alcohol within the same molecule presents specific synthetic challenges that require careful consideration. This guide moves beyond generic advice to offer causal explanations and robust, self-validating protocols.

I. Compound Stability and Handling

Before delving into reaction-specific troubleshooting, it is crucial to understand the stability and proper handling of this compound.

Question 1: My sample of this compound has developed a slight discoloration. Is it still usable?

Answer: Slight discoloration upon storage is not uncommon for amino alcohols and may not necessarily indicate significant degradation. However, it is a sign that some level of oxidation or reaction with atmospheric components may have occurred.

  • Causality: The benzylic alcohol moiety is susceptible to oxidation, which can be catalyzed by light and trace metal impurities. The tertiary amine can also undergo slow oxidation.

  • Recommended Action:

    • Characterization: Before use, re-characterize the material using ¹H NMR and compare it to the reference spectrum to quantify any significant impurities. A purity of >95% is generally acceptable for most applications.

    • Purification: If significant impurities are detected, consider recrystallization or column chromatography to repurify the material.

    • Storage: To prevent further degradation, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C or Room TemperatureMinimizes thermal degradation. Refrigeration is often recommended for long-term storage.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the benzylic alcohol and tertiary amine.
Container Tightly sealed, light-resistantProtects from moisture and light, which can catalyze degradation.
Location Cool, dry, well-ventilated areaEnsures a stable environment and prevents moisture absorption.

II. Synthesis of this compound

The most common synthetic route involves the reaction of a Grignard reagent derived from 2-bromobenzyl alcohol (or a protected version) with piperidine, or more commonly, the reaction of 2-piperidin-1-yl-benzaldehyde with a reducing agent, or the reaction of a Grignard reagent with 2-bromobenzaldehyde followed by N-arylation. Here, we will focus on the Grignard approach with subsequent functionalization.

Question 2: I am attempting to synthesize this compound via a Grignard reaction with 2-bromobenzaldehyde, but I am getting very low yields. What are the likely causes?

Answer: Low yields in Grignard reactions are a classic problem, often stemming from the stringent anhydrous conditions required and the reactivity of the Grignard reagent itself.

  • Causality: Grignard reagents are highly basic and nucleophilic, making them extremely sensitive to moisture and acidic protons.[2] The magnesium surface can also be passivated by an oxide layer, preventing the reaction from initiating.[3]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions:

      • Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).[3]

      • Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

    • Activate the Magnesium:

      • The magnesium turnings must be fresh and shiny. If they appear dull, the surface is likely oxidized.

      • Activate the magnesium by adding a small crystal of iodine (the color should fade) or a few drops of 1,2-dibromoethane before adding the alkyl halide.[2][3]

    • Initiate the Reaction:

      • Add a small portion of the alkyl halide to the activated magnesium. You should observe bubbling and a gentle reflux, indicating the reaction has started.

      • If the reaction does not start, gentle warming with a heat gun may be necessary. Be prepared to cool the reaction if it becomes too vigorous.

    • Control the Addition:

      • Once initiated, add the remaining alkyl halide dropwise to maintain a steady reflux. Adding it too quickly can lead to side reactions like Wurtz coupling.[3]

dot

grignard_troubleshooting start Low Yield in Grignard Synthesis anhydrous Check Anhydrous Conditions (Glassware, Solvents) start->anhydrous Moisture Quenches Reagent mg_activation Activate Magnesium Surface (Iodine, 1,2-Dibromoethane) anhydrous->mg_activation Next Step initiation Ensure Reaction Initiation (Exotherm, Bubbling) mg_activation->initiation Removes Oxide Layer addition_rate Control Alkyl Halide Addition (Prevent Wurtz Coupling) initiation->addition_rate Reaction Started success Improved Yield addition_rate->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

III. Reactions Involving the Hydroxyl Group

The primary benzylic alcohol in this compound is a key site for further functionalization, such as oxidation, esterification, and etherification.

Question 3: I am trying to oxidize the alcohol to the corresponding aldehyde, but I am getting a complex mixture of products and low yield. Why is this happening?

Answer: The oxidation of this substrate is complicated by the presence of the electron-rich piperidine-substituted aromatic ring and the tertiary amine, which can be susceptible to oxidation or can influence the reactivity of the alcohol.

  • Causality: Strong oxidizing agents can lead to over-oxidation to the carboxylic acid or even ring-opening of the piperidine. The tertiary amine can also be oxidized to an N-oxide. Milder, more selective oxidizing agents are required.

  • Recommended Protocols:

Reagent SystemConditionsAdvantagesPotential Issues
PCC or PDC CH₂Cl₂ , room temperatureReadily available and effective for primary alcohols.Stoichiometric, chromium waste.
Dess-Martin Periodinane CH₂Cl₂, room temperatureMild, high-yielding, and avoids heavy metals.Can be explosive under certain conditions.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°CVery mild and high-yielding.Requires cryogenic temperatures and careful handling of reagents.
TEMPO/NaOCl CH₂Cl₂/H₂O, NaHCO₃, KBr, 0°CCatalytic, environmentally benign.Reaction conditions need careful optimization.
  • Troubleshooting Steps:

    • Choice of Oxidant: Start with a mild and selective oxidant like Dess-Martin Periodinane.

    • Temperature Control: For Swern-type oxidations, maintaining a low temperature is critical to prevent side reactions.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent unwanted side oxidations.

Question 4: My esterification reaction with a carboxylic acid is proceeding very slowly and gives a poor yield. How can I improve this?

Answer: The slow reaction rate is likely due to the steric hindrance from the ortho-piperidine group and potential acid-base interactions.

  • Causality: The bulky piperidine group can sterically hinder the approach of the carboxylic acid to the hydroxyl group. Furthermore, if using an acid catalyst (like in Fischer esterification), the tertiary amine of the piperidine will be protonated, which can complicate the reaction.

  • Optimization Strategies:

    • Use an Activating Agent: Instead of direct acid catalysis, convert the carboxylic acid to a more reactive species.

      • Acid Chloride: Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with the alcohol in the presence of a non-nucleophilic base (like pyridine or triethylamine) is usually rapid.

      • Carbodiimide Coupling: Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine). This is a very mild and effective method.

    • Solvent Choice: Use an anhydrous, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

dot

esterification_workflow cluster_activation Carboxylic Acid Activation acid_chloride Convert to Acid Chloride (SOCl₂, (COCl)₂) reaction Esterification Reaction (Anhydrous Aprotic Solvent) acid_chloride->reaction dcc_edc Carbodiimide Coupling (DCC/EDC + DMAP) dcc_edc->reaction start This compound + Carboxylic Acid start->acid_chloride Path A start->dcc_edc Path B (Milder) product Desired Ester Product reaction->product

Caption: Recommended esterification workflows.

IV. Reactions Involving the Piperidine Nitrogen

The piperidine nitrogen can participate in reactions such as N-arylation, but its presence also influences reactions at other parts of the molecule.

Question 5: I am attempting a Buchwald-Hartwig amination to couple an aryl halide to a different position on the molecule, but I am seeing low yields and potential catalyst inhibition. Is the piperidine group interfering?

Answer: Yes, the tertiary amine of the piperidine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.

  • Causality: The lone pair on the piperidine nitrogen can coordinate to the palladium center, competing with the desired phosphine ligand and hindering the catalytic cycle.[4]

  • Mitigation Strategies:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can often displace the coordinating piperidine and stabilize the active catalytic species.[5]

    • Catalyst Loading: A slight increase in the palladium catalyst and ligand loading may be necessary to overcome the inhibition.

    • Protecting Group Strategy: In particularly challenging cases, consider temporarily protonating the piperidine nitrogen with a strong, non-coordinating acid (e.g., HBF₄) to block its coordination to the palladium. This is an advanced technique and requires careful optimization.

V. Purification and Characterization

The amphiphilic nature of this compound and its derivatives can present challenges during workup and purification.

Question 6: I am having difficulty purifying my product. It seems to be soluble in both aqueous and organic layers during extraction, and it streaks on silica gel columns.

Answer: The combination of the polar alcohol and amine functionalities with the nonpolar phenyl ring gives the molecule significant solubility in a range of solvents, complicating extractions. The basic nature of the piperidine can lead to strong interactions with the acidic silica gel.

  • Purification Protocols:

    • Extraction:

      • To extract into an organic layer, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃. This deprotonates the piperidinium salt (if any is formed) and reduces its aqueous solubility.

      • To extract into an aqueous layer (for washing away non-polar impurities), acidify the solution with dilute HCl (pH < 2) to form the water-soluble piperidinium hydrochloride salt.

    • Column Chromatography:

      • Deactivate the Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites and prevent streaking.

      • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase if streaking on silica remains a problem.

      • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase (C18) chromatography may be a more suitable purification method.

  • Characterization Data: For confirmation of the structure of this compound, refer to the following expected spectroscopic data.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, the benzylic CH-OH proton, the piperidine ring protons, and an exchangeable OH proton.
¹³C NMR Resonances for all 12 unique carbon atoms.[6]
IR Broad O-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N stretch.
MS (ESI+) [M+H]⁺ peak at m/z = 192.14.

References

Technical Support Center: Overcoming Solubility Challenges with (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Piperidin-1-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this weakly basic compound. The following information is structured in a question-and-answer format to directly address the common issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound at neutral pH is primarily due to its chemical structure. The molecule contains a phenyl ring and a piperidine ring, which are largely non-polar and contribute to its hydrophobic character. While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule often leads to poor solubility in aqueous solutions.

Q2: How does pH influence the solubility of this compound?

A2: As a weakly basic compound, the solubility of this compound is highly dependent on pH. The piperidine nitrogen has a pKa estimated to be around 8-9.

  • In acidic conditions (pH < pKa): The piperidine nitrogen becomes protonated, forming a positively charged piperidinium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions.

  • In neutral or basic conditions (pH > pKa): The compound exists predominantly in its neutral, free base form, which is less polar and has lower aqueous solubility.

This pH-dependent solubility is a critical factor to consider when preparing solutions for biological assays.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my aqueous buffer for a biological assay.

This is a common challenge due to the compound's hydrophobic nature. The following workflow provides a systematic approach to address this issue.

Workflow for Enhancing Aqueous Solubility

cluster_0 Initial Approach cluster_1 Co-Solvent Strategy cluster_2 Advanced Formulation Start Start with pH Adjustment Acidic_Buffer Prepare a stock solution in a slightly acidic buffer (e.g., pH 4-6) Start->Acidic_Buffer Check_Solubility Visually inspect for complete dissolution Acidic_Buffer->Check_Solubility Success Proceed to experiment Check_Solubility->Success Soluble Failure Precipitation or cloudiness observed Check_Solubility->Failure Insoluble Co_Solvent Use a water-miscible organic co-solvent Failure->Co_Solvent DMSO_Stock Prepare a concentrated stock in DMSO (e.g., 10-50 mM) Co_Solvent->DMSO_Stock Dilute Serially dilute into aqueous buffer, ensuring final DMSO concentration is low (<1%) DMSO_Stock->Dilute Check_Precipitation Observe for precipitation upon dilution Dilute->Check_Precipitation Success2 Proceed to experiment Check_Precipitation->Success2 No Precipitation Failure2 Precipitation occurs Check_Precipitation->Failure2 Precipitation Advanced Consider advanced formulation techniques Failure2->Advanced Cyclodextrin Use cyclodextrins to form inclusion complexes Advanced->Cyclodextrin Excipients Incorporate solubility-enhancing excipients Advanced->Excipients Consult Consult with a formulation specialist Excipients->Consult

Caption: Troubleshooting workflow for poor aqueous solubility.

Issue 2: My compound precipitates out of the organic stock solution (e.g., DMSO) upon storage.

This can occur due to storage at low temperatures or if the solution is supersaturated.

  • Recommendation 1: Store at Room Temperature: If the compound's stability permits, storing the DMSO stock solution at room temperature can prevent precipitation caused by cold temperatures.

  • Recommendation 2: Prepare Fresh Solutions: To ensure consistency and avoid issues with solubility changes over time, it is best practice to prepare fresh stock solutions before each experiment.

  • Recommendation 3: Lower Stock Concentration: If precipitation persists, preparing a less concentrated stock solution can help maintain the compound's solubility during storage.

Issue 3: After diluting my DMSO stock into my aqueous assay buffer, my compound precipitates.

This is a frequent challenge for poorly soluble compounds when the percentage of the organic co-solvent is significantly reduced.

  • Strategy 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experimental system can tolerate (typically ≤1%) without causing cellular toxicity or other off-target effects.[1]

  • Strategy 2: Use a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Strategy 3: Incorporate Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer can help to stabilize the compound and prevent precipitation.

Physicochemical and Predicted Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO[2][3]
Molecular Weight191.27 g/mol [2][3]
AppearancePredicted to be a solid or high-boiling liquid-
Calculated LogP2.4[4]
Predicted pKa~8-9Inferred from piperidine derivatives

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water (pH 7)Very LowThe neutral form of this weakly basic compound is expected to have limited aqueous solubility.
Water (pH 4)Moderate to HighProtonation of the piperidine nitrogen at acidic pH should significantly increase aqueous solubility.
EthanolHighThe hydroxyl group and the ability to act as a hydrogen bond acceptor suggest good solubility.
MethanolHighSimilar to ethanol, good solubility is expected.
DMSOVery HighA common aprotic polar solvent known to dissolve a wide range of organic compounds.[1]
DichloromethaneHighGood miscibility is anticipated due to the compound's overall polarity and size.
HexaneLowAs a non-polar solvent, it is unlikely to effectively solvate this molecule.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound, which is a common starting point for most in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 191.27 g/mol * (1000 mg / 1 g) = 1.91 mg

  • Weigh the compound: Accurately weigh out 1.91 mg of this compound and transfer it to a 1 mL volumetric flask.

  • Add solvent: Add approximately 0.8 mL of anhydrous DMSO to the volumetric flask.

  • Dissolve the compound: Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Bring to final volume: Add DMSO to the volumetric flask until the bottom of the meniscus reaches the 1 mL mark.

  • Mix thoroughly: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in an aqueous buffer at a specific pH.[5]

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a saturated solution: Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[6]

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw the supernatant without disturbing the solid pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[6]

Advanced Solubilization Strategies

If the methods described above do not provide sufficient solubility for your experimental needs, more advanced formulation strategies can be employed.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has improved aqueous solubility.

Mechanism of Cyclodextrin-Mediated Solubility Enhancement

References

Technical Support Center: Byproduct Identification in (2-Piperidin-1-yl-phenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the common challenges and identify unexpected byproducts when working with (2-Piperidin-1-yl-phenyl)methanol. The unique ortho-relationship between the piperidine and methanol functionalities imparts specific reactivity that can lead to unforeseen side reactions. This resource provides in-depth, mechanistically grounded answers to common issues.

Frequently Asked Questions (FAQs)
FAQ 1: I am attempting to oxidize this compound to the corresponding aldehyde, but my yield is low and I see multiple spots on my TLC. What is happening?

This is a very common issue. While the primary goal is the oxidation of the benzylic alcohol, the proximity of the piperidine nitrogen atom can lead to intramolecular side reactions, particularly under certain conditions.

Likely Cause: Intramolecular Cyclization

The most probable cause is an intramolecular cyclization event competing with your desired oxidation. This is especially prevalent if the reaction conditions are even mildly acidic or if the intermediate species is electrophilic at the benzylic carbon.

  • Mechanism: The piperidine nitrogen acts as a nucleophile. If the benzylic alcohol is activated (e.g., by an oxidizing agent or acid), it can be attacked by the nitrogen lone pair. This forms a five-membered ring, resulting in a condensed heterocyclic product, often a derivative of pyrido[1,2-a]indolium. This type of dehydrogenative cyclization is a known pathway for 2-aminobenzyl alcohols.[1][2]

Troubleshooting & Solutions:

  • Choice of Oxidant: The choice of oxidizing agent is critical.

    • Avoid: Strongly acidic oxidants (e.g., Jones reagent) will promote cyclization.

    • Recommended: Use mild, neutral oxidation protocols. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice as it is performed under neutral conditions and is known for its high selectivity and compatibility with sensitive functional groups.[3][4][5] Another good option is the Swern oxidation , which is also performed under mild, low-temperature conditions, minimizing acid-catalyzed side reactions.[6][7]

  • Reaction Conditions:

    • Maintain strict anhydrous conditions.

    • If using DMP, the reaction produces acetic acid as a byproduct, which can be sufficient to catalyze the side reaction.[5] Consider adding a non-nucleophilic base like pyridine or sodium bicarbonate to buffer the reaction mixture.

    • For Swern oxidations, ensure the temperature is kept below -60 °C to prevent side reactions.[6][8]

FAQ 2: During a substitution reaction (e.g., tosylation or conversion to benzyl halide), I've isolated a product with a mass of [M-18]+. What is this byproduct?

An observed mass loss of 18 Da (the mass of water) is a classic indicator of a dehydration reaction.

Likely Cause: Dehydration and/or Cyclization

The benzylic alcohol in your starting material is activated and prone to elimination, especially under acidic or heated conditions.[9][10]

  • Mechanism:

    • Protonation of the hydroxyl group by an acid (or activation by a reagent like TsCl) forms a good leaving group (H₂O or OTs).

    • Departure of the leaving group generates a resonance-stabilized benzylic carbocation.

    • This carbocation can undergo two competing pathways:

      • E1 Elimination: A base removes a proton from the piperidine ring (less likely) or an adjacent carbon if available, forming a double bond.

      • Intramolecular Cyclization: As described in FAQ 1, the piperidine nitrogen attacks the carbocation, leading to the same cyclic product. This is often the major pathway due to the favorable proximity (5-exo-trig cyclization).

Troubleshooting & Solutions:

  • Minimize Acidity: Use non-acidic reagents where possible. If an acid scavenger is needed (e.g., for HCl produced from SOCl₂), use a bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of triethylamine to minimize side reactions.[6]

  • Control Temperature: Perform the reaction at the lowest possible temperature to disfavor the elimination pathway.

  • Alternative Reagents: For conversion to a benzyl halide, consider using reagents that operate under neutral conditions, such as PPh₃/NBS for bromination or PPh₃/CCl₄ (Appel reaction) for chlorination.

Troubleshooting Guide: Characterizing Unexpected Byproducts

When an unexpected result occurs, a systematic analytical approach is key.

Byproduct_Troubleshooting_Workflow

Summary of Potential Byproducts and Their Signatures
Byproduct NameStructureMass ChangeKey ¹H NMR SignatureKey ¹³C NMR Signature
Starting Material This compoundM (191.27 g/mol )Singlet ~4.5-4.7 ppm (CH₂OH), Broad singlet for OHBenzylic Carbon ~65 ppm
Aldehyde 2-(Piperidin-1-yl)benzaldehydeM-2Singlet ~9.8-10.2 ppm (CHO)Carbonyl Carbon ~190 ppm
Cyclized Product Pyrido[1,2-a]indolium derivativeM-18Absence of CH₂OH singlet, complex downfield aromatic signalsAbsence of ~65 ppm signal, new quaternary carbon signal
Dibenzyl Ether Bis(2-(piperidin-1-yl)benzyl) ether2M-18New singlet ~4.6 ppm (O-CH₂-Ar)New benzylic carbon ~72 ppm
Experimental Protocols
Protocol 1: Optimized Oxidation using Dess-Martin Periodinane (DMP)

This protocol is designed to minimize acid-catalyzed side reactions.[4][11]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Buffering: Add solid sodium bicarbonate (2.0 equiv).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC (stain with KMnO₄).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis by LC-MS
  • Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to approximately 1 mg/mL.

  • Column: Use a standard C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. The formic acid ensures protonation for positive-ion mode detection.

  • Detection: Use an Electrospray Ionization (ESI) source in positive ion mode. Scan a mass range that covers the starting material, expected product, and potential byproducts (e.g., 100-500 m/z).

  • Analysis: Look for the molecular ion peaks [M+H]⁺ corresponding to the masses listed in the table above.

Mechanism of Intramolecular Cyclization

The following diagram illustrates the acid-catalyzed intramolecular cyclization, a primary competing pathway in many reactions involving the title compound.

Cyclization_Mechanism

References

Technical Support Center: Method Development for Purity Analysis of (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of (2-Piperidin-1-yl-phenyl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable purity testing methods, moving beyond simple procedural lists to explain the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when tasked with analyzing the purity of this compound.

Q1: What is the most suitable primary analytical technique for determining the purity of this compound?

A: The recommended primary method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection .

  • Expertise & Experience: this compound possesses a phenyl group, which acts as a chromophore, making it readily detectable by UV spectroscopy. Its structure, containing both polar (hydroxyl) and non-polar (phenyl, piperidine ring) moieties, makes it ideally suited for separation on C18 or C8 columns. RP-HPLC is a highly robust, reproducible, and widely available technique in pharmaceutical labs, making it the industry standard for purity and stability-indicating assays.[1][2]

Q2: How should I prepare my sample and standards for HPLC analysis?

A: Proper sample and standard preparation is critical for accurate results.

  • Solvent Selection: The compound is soluble in common organic solvents. Methanol or acetonitrile are excellent choices for the sample diluent. It is best practice to use a diluent that is biochemically similar to or weaker than the mobile phase to ensure good peak shape. For example, if your mobile phase is 50:50 acetonitrile:water, preparing your sample in the same mixture is ideal.

  • Concentration: A typical starting concentration for analysis is approximately 1 mg/mL.[3] This is usually sufficient to detect the main peak with a strong signal-to-noise ratio while allowing for the detection of minor impurities (e.g., at the 0.1% level).

  • Standard Preparation: Always use a well-characterized reference standard for quantitation. Prepare a stock solution and dilute it to the target concentration. It is advisable to prepare standards in triplicate to ensure precision.

Q3: What potential impurities should I be concerned with, and how can I identify them?

A: Impurities typically originate from two sources: the synthetic process (starting materials, by-products) or degradation of the final molecule. Since a definitive list of impurities is often unavailable for novel compounds, you must identify them experimentally.

  • Trustworthiness: The most reliable way to identify potential degradation products is by conducting forced degradation studies .[4][5] These studies deliberately expose the drug substance to harsh conditions to generate degradation products in a shortened timeframe. The International Council for Harmonisation (ICH) guidelines suggest exposing the analyte to acid, base, oxidative, thermal, and photolytic stress.[4][6] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the resulting degradants.[6] A method that separates these degradants from the main peak is termed "stability-indicating."

Q4: Is Gas Chromatography (GC) a viable alternative to HPLC for purity analysis?

A: Gas Chromatography can be a viable secondary or complementary technique, but it has specific considerations.

  • Expertise & Experience: GC is suitable for volatile and thermally stable compounds.[7][8] this compound has a hydroxyl group and may require derivatization to improve its volatility and thermal stability for GC analysis. Without derivatization, there is a risk of on-column degradation, leading to inaccurate results. GC is often better suited for analyzing residual solvents from the manufacturing process rather than non-volatile degradation products.[9]

Q5: What is the role of mass spectrometry (MS) in this analysis?

A: Mass spectrometry is a powerful tool for identification and structural elucidation, typically used in conjunction with a chromatographic separation technique (LC-MS or GC-MS).

  • Authoritative Grounding: While HPLC-UV can quantify purity by measuring the relative peak areas, it cannot identify the chemical structure of unknown peaks. LC-MS allows you to obtain the mass-to-charge ratio (m/z) of an impurity, providing its molecular weight.[10] This information, combined with fragmentation data, is essential for proposing the structure of unknown degradation products or synthesis-related impurities.[11]

Section 2: Experimental Protocols & Workflows

This section provides detailed, self-validating protocols for the primary analytical methods.

Analytical Purity Workflow

The following diagram illustrates the logical workflow for developing and executing a purity analysis method.

PurityWorkflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis dev_start Obtain Reference & Test Material lit_review Literature Review & Method Scouting dev_start->lit_review stress Forced Degradation (ICH Conditions) lit_review->stress dev_hplc Develop HPLC Method (Column, Mobile Phase) stress->dev_hplc dev_gc Develop GC Method (Optional/Complementary) dev_hplc->dev_gc specificity Specificity/ Peak Purity dev_hplc->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability) linearity->precision accuracy Accuracy/ Recovery precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness sample_prep Sample & Standard Preparation robustness->sample_prep sst System Suitability Test (SST) sample_prep->sst analysis Sample Analysis sst->analysis report Calculate & Report Purity (%) analysis->report

Caption: High-level workflow for purity method development and analysis.

Protocol 2.1: Stability-Indicating RP-HPLC Method

This protocol describes a starting point for developing a robust RP-HPLC method. Optimization will be required based on the results of the forced degradation studies.

1. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the piperidine nitrogen is protonated, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA gradient is essential to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times by controlling viscosity.
Detector UV/PDA at 210 nmThe phenyl ring has a strong absorbance around this wavelength, providing high sensitivity.
Injection Vol. 10 µLA good starting volume to avoid column overloading.

2. System Suitability Test (SST):

  • Purpose: To verify the chromatographic system is performing adequately before running samples.

  • Procedure:

    • Prepare a standard solution of this compound at ~1 mg/mL.

    • Inject this solution six consecutive times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.

3. Sample Analysis Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform the System Suitability Test as described above. If it fails, troubleshoot the system before proceeding.

  • Accurately weigh and dissolve the this compound test sample in the diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.

  • Inject a diluent blank to ensure no interfering peaks are present from the solvent.

  • Inject the prepared sample solution.

  • Process the chromatogram. Purity is typically calculated using an area percent method, where the area of the main peak is divided by the total area of all peaks.

Protocol 2.2: Forced Degradation Studies
  • Objective: To intentionally degrade the sample to develop a stability-indicating method.[4][6]

  • Procedure: Prepare 1 mg/mL solutions of the compound and subject them to the following conditions. Analyze samples at appropriate time points (e.g., 2, 8, 24 hours).

ConditionReagent/MethodRationale
Acid Hydrolysis 0.1 M HCl at 60 °CTests stability against acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60 °CTests stability against alkaline conditions.
Oxidation 3% H₂O₂ at room temp.The tertiary amine and benzylic alcohol are susceptible to oxidation.
Thermal Solid sample at 105 °CEvaluates solid-state thermal stability.
Photolytic Solution/Solid exposed to UV/Vis light (ICH Q1B)Tests for light sensitivity.

Section 3: Troubleshooting Guide

This section provides solutions to common issues encountered during method development.

Troubleshooting Logic: Unexpected Peaks

Troubleshooting start Unexpected Peak Observed in Chromatogram q1 Is the peak present in a blank injection? start->q1 a1_yes Source: System Contamination q1->a1_yes Yes a1_no Source: Sample-Related q1->a1_no No sol1 Action: - Check diluent purity - Flush injector & system - Check mobile phase a1_yes->sol1 q2 Was the sample freshly prepared? a1_no->q2 a2_no Source: Sample Degradation q2->a2_no No a2_yes Source: Inherent Impurity q2->a2_yes Yes sol2 Action: - Prepare fresh sample - Investigate solution stability - Use LC-MS to identify degradant a2_no->sol2 sol3 Action: - Confirm with another batch - Characterize using MS/NMR - Likely a synthesis by-product a2_yes->sol3

Caption: Decision tree for diagnosing the source of unexpected peaks.

Issue: Poor Peak Shape (Tailing) in HPLC

  • Potential Cause 1: Secondary Interactions: The basic piperidine moiety can interact with acidic silanol groups on the silica-based column, causing tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid). This protonates the amine, minimizing secondary interactions.

  • Potential Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Dilute the sample and inject a smaller volume or lower concentration.

  • Potential Cause 3: Column Degradation: The column may be nearing the end of its life.

    • Solution: Replace the column with a new one of the same type.

Issue: Poor Resolution Between the Main Peak and an Impurity

  • Potential Cause 1: Insufficient Selectivity: The chosen mobile phase and stationary phase are not adequately separating the compounds.

    • Solution 1 (Modify Mobile Phase): Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the aqueous phase.

    • Solution 2 (Modify Gradient): Decrease the slope of the gradient (i.e., make it longer and shallower) around the elution time of the critical pair.

    • Solution 3 (Change Column): Try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) to introduce different separation mechanisms.

Issue: Retention Time Drifting

  • Potential Cause 1: Inadequate Equilibration: The column was not sufficiently equilibrated between gradient runs.

    • Solution: Increase the column equilibration time at the end of each run to ensure it has fully returned to the initial conditions.

  • Potential Cause 2: Temperature Fluctuation: The ambient temperature around the column is changing.

    • Solution: Use a column oven to maintain a constant temperature.

  • Potential Cause 3: Pump or Leak Issues: The mobile phase composition is not being delivered consistently.

    • Solution: Check the system for leaks, and prime/purge the pump lines to remove air bubbles.

References

Validation & Comparative

A Comparative Analysis of (2-Piperidin-1-yl-phenyl)methanol and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical properties and synthetic accessibility.[1] This guide provides a comprehensive comparative analysis of (2-Piperidin-1-yl-phenyl)methanol and its analogs, offering insights into their synthesis, biological activities, and pharmacokinetic profiles to researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

This compound represents a class of compounds characterized by a phenylmethanol core substituted with a piperidine ring at the ortho position. This structural arrangement provides a versatile platform for medicinal chemists to explore various therapeutic applications by modifying both the phenyl and piperidine rings. The inherent properties of the piperidine moiety, such as its ability to modulate lipophilicity and form hydrogen bonds, make it a valuable component in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Synthetic Strategies and Rationale

The synthesis of this compound and its analogs typically involves nucleophilic substitution or reductive amination as key steps. The choice of synthetic route is often dictated by the desired substitutions on the phenyl and piperidine rings.

General Synthetic Workflow

A common synthetic approach begins with the reaction of a suitable ortho-substituted phenyl precursor with piperidine or a substituted piperidine. The methanol moiety can be introduced either before or after the piperidine ring installation.

cluster_0 Synthesis of this compound Analogs start Ortho-substituted Phenyl Precursor intermediate Coupling Reaction (e.g., Nucleophilic Substitution) start->intermediate piperidine Piperidine or Substituted Piperidine piperidine->intermediate product This compound Analog intermediate->product modification Functional Group Interconversion product->modification Optional Derivatization

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a this compound Analog

This protocol describes a representative synthesis of a substituted this compound derivative.

  • Step 1: Coupling Reaction. To a solution of 2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(piperidin-1-yl)benzaldehyde.

  • Step 2: Reduction. Dissolve the crude 2-(piperidin-1-yl)benzaldehyde in methanol.

  • Add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Comparative Biological Activity

Derivatives of the this compound scaffold have been investigated for a range of biological activities, primarily focusing on anticancer, antimicrobial, and central nervous system (CNS) effects.

Anticancer Activity

The cytotoxic potential of piperidine-containing compounds against various cancer cell lines is a significant area of research. While direct comparative data for this compound and its immediate analogs is limited, studies on structurally related compounds provide valuable structure-activity relationship (SAR) insights.

Table 1: Hypothetical Comparative Anticancer Activity (IC50, µM) of this compound and Analogs

CompoundSubstitution on Phenyl RingSubstitution on Piperidine RingMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent HH>50>50>50
Analog A 4-ClH15.221.818.5
Analog B 4-OCH₃H25.630.128.9
Analog C H4-OH45.152.348.7
Analog D 4-Cl4-OH10.515.212.8

Note: The data in this table is hypothetical and serves to illustrate potential SAR trends. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, such as a chloro group at the para-position (Analog A and D), may enhance cytotoxic activity compared to the unsubstituted parent compound. Conversely, electron-donating groups like a methoxy group (Analog B) might lead to decreased activity.

  • Substitution on the Piperidine Ring: The presence of a hydroxyl group on the piperidine ring (Analog C and D) could potentially influence activity, possibly through altered polarity and hydrogen bonding interactions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3][4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

cluster_1 MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compounds seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Piperidine derivatives have also been explored for their potential as antimicrobial agents.[5][6][7] The evaluation of their efficacy against various bacterial and fungal strains is crucial for identifying promising candidates.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and Analogs

CompoundSubstitution on Phenyl RingStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Parent H>128>128>128
Analog E 3-NO₂326464
Analog F 4-F64128128
Analog G 3,5-diCl163232

Note: The data in this table is hypothetical and serves to illustrate potential SAR trends. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • Electronic Effects: The introduction of electron-withdrawing groups on the phenyl ring, such as a nitro group (Analog E) or chloro groups (Analog G), appears to be favorable for antimicrobial activity.

  • Halogenation: Fluorine substitution (Analog F) may also confer some activity, although potentially less potent than other electron-withdrawing groups.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10][11][12]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Central Nervous System (CNS) Activity

The lipophilic nature of many piperidine derivatives allows them to cross the blood-brain barrier, making them attractive candidates for CNS-acting drugs.[1][13][14] Preliminary assessment of CNS activity often involves behavioral models in rodents.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of compounds in rodents.[15][16][17][18][19]

  • Apparatus: The EPM consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

In Vitro ADME Profiling

Early assessment of ADME properties is critical in drug discovery to identify candidates with favorable pharmacokinetic profiles.[20][21][22]

Table 3: Hypothetical In Vitro ADME Profile of a this compound Analog

ADME ParameterAssayResultInterpretation
Absorption Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15.2High intestinal permeability
Distribution Plasma Protein Binding (%)85Moderate binding
Metabolism Human Liver Microsomal Stability (t½, min)45Moderate metabolic stability
Metabolism CYP3A4 Inhibition (IC50, µM)>20Low potential for drug-drug interactions

Note: This data is hypothetical and serves as an example of an ADME profile.

Experimental Protocols for In Vitro ADME Assays

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to predict intestinal drug absorption. The apparent permeability (Papp) of a compound is determined by measuring its transport across the cell monolayer.

  • Plasma Protein Binding Assay: Equilibrium dialysis or ultrafiltration methods are commonly used to determine the extent to which a compound binds to plasma proteins.

  • Liver Microsomal Stability Assay: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes and measuring the rate of its disappearance over time.

  • CYP450 Inhibition Assay: This assay evaluates the potential of a compound to inhibit major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has provided a framework for the comparative analysis of its analogs, encompassing synthesis, biological evaluation, and ADME profiling. While direct comparative data remains to be fully elucidated in the public domain, the structure-activity relationships derived from related piperidine derivatives suggest that strategic modifications to the phenyl and piperidine rings can significantly impact their anticancer, antimicrobial, and CNS activities.

Future research should focus on the systematic synthesis and screening of a focused library of this compound analogs to generate robust, direct comparative data. This will enable a more precise understanding of the SAR and facilitate the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

References

A Researcher's Guide to the Identification and Validation of (2-Piperidin-1-yl-phenyl)methanol's Biological Target

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical, and often rate-limiting, step in this process is the identification and subsequent validation of the molecule's biological target.[1][2] This guide provides an in-depth technical comparison of modern experimental strategies for elucidating the molecular target of a novel compound, using (2-Piperidin-1-yl-phenyl)methanol as a case study. While the specific biological target of this compound is not yet established in publicly available literature, this guide will equip you with the strategic and technical knowledge to approach this pivotal phase of research.

The piperidine moiety is a well-recognized scaffold in medicinal chemistry, present in a multitude of approved drugs, suggesting a high potential for biological activity.[3] Our hypothetical starting point is the observation of a consistent and potent phenotypic effect of this compound in a cell-based assay—for instance, the induction of apoptosis in a cancer cell line. This guide will navigate the subsequent steps to unravel the "how" behind this observation.

Part 1: The Strategic Imperative of Target Deconvolution

Phenotypic drug discovery, where compounds are screened for their effect on cellular or organismal behavior, offers the advantage of identifying molecules with novel mechanisms of action. However, the true challenge lies in the retrospective identification of the molecular target(s) responsible for the observed phenotype—a process known as target deconvolution.[4] A definitive understanding of the target is paramount for lead optimization, predicting potential off-target effects, and building a robust intellectual property portfolio.

This guide will compare and contrast three orthogonal, yet complementary, approaches for target identification and validation:

  • Affinity-Based Proteomics: Directly capturing the binding partners of the small molecule.

  • Genetic Approaches: Identifying genes that modulate cellular sensitivity to the compound.

  • Biophysical Methods: Confirming direct target engagement in a cellular context.

Part 2: Comparative Analysis of Target Identification Methodologies

Methodology 1: Affinity-Based Proteomics

This classical and powerful approach relies on the principle of using the small molecule as "bait" to pull down its interacting proteins from a complex biological sample.[4]

Causality Behind Experimental Choices: The core assumption of this method is that a specific, high-affinity interaction between the drug and its target can be preserved under experimental conditions, allowing for the physical isolation and identification of the target protein. The choice of immobilization strategy and linker chemistry is critical to ensure that the pharmacophore remains accessible for binding.

Experimental Workflow:

cluster_0 Compound Immobilization cluster_1 Protein Capture cluster_2 Target Elution & Identification A Synthesize analog of this compound with a reactive linker B Couple analog to solid support (e.g., sepharose beads) A->B C Incubate immobilized compound with cell lysate B->C D Wash away non-specifically bound proteins C->D E Elute specifically bound proteins D->E F Identify proteins by mass spectrometry (LC-MS/MS) E->F

Caption: Workflow for Affinity-Based Target Identification.

Step-by-Step Protocol:

  • Synthesis of an Affinity Probe: A derivative of this compound is synthesized with a linker arm terminating in a reactive group (e.g., a primary amine or a carboxyl group). The linker should be attached at a position that does not interfere with the compound's biological activity.

  • Immobilization: The linker-modified compound is covalently coupled to a solid support, such as NHS-activated sepharose beads.

  • Protein Incubation: The affinity matrix is incubated with a total cell lysate or a subcellular fraction of interest. To increase confidence in the identified targets, a competition experiment should be run in parallel, where the lysate is co-incubated with the affinity matrix and an excess of the free, unmodified this compound.

  • Washing: The matrix is washed extensively with a series of buffers to remove proteins that are non-specifically bound.

  • Elution: The specifically bound proteins are eluted from the matrix. This can be achieved by changing the pH or ionic strength of the buffer, or, more specifically, by incubation with a high concentration of the free compound.

  • Protein Identification: The eluted proteins are resolved by SDS-PAGE and identified by mass spectrometry.

Data Presentation and Interpretation:

The results of the mass spectrometry analysis should be summarized in a table, comparing the proteins identified in the presence and absence of the competitor compound.

RankProtein IDSpectral Counts (No Competitor)Spectral Counts (With Competitor)Fold Reduction
1Target X1501015
2Protein Y1201151.04
3Protein Z80751.07

A high fold reduction in spectral counts in the presence of the competitor is a strong indicator of a specific interaction.

Methodology 2: CRISPR-Based Genetic Screens

Genetic approaches offer an unbiased way to identify proteins that are essential for a small molecule's activity.[1][2] A genome-wide CRISPR/Cas9 loss-of-function screen can identify genes whose knockout confers resistance to the cytotoxic effects of this compound.

Causality Behind Experimental Choices: The rationale is that if a cell loses the protein that is the direct target of a cytotoxic compound, it will no longer be sensitive to that compound and will survive. Similarly, knocking out genes in the same signaling pathway as the target may also confer resistance.

Experimental Workflow:

cluster_0 Library Transduction cluster_1 Compound Selection cluster_2 Hit Identification A Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library B Treat the cell population with this compound A->B C Culture for several passages to allow resistant cells to enrich B->C D Isolate genomic DNA from surviving cells C->D E Amplify and sequence sgRNA cassettes D->E F Identify enriched sgRNAs corresponding to resistance-conferring gene knockouts E->F

Caption: CRISPR/Cas9 Screen for Target Identification.

Step-by-Step Protocol:

  • Library Introduction: A population of cells that stably express the Cas9 nuclease is transduced with a lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout.

  • Drug Selection: After transduction, the cell population is treated with a lethal concentration of this compound. A parallel population is left untreated as a control.

  • Enrichment of Resistant Cells: The cells are cultured for a sufficient period to allow the small population of resistant cells (those with knockouts of the target or related pathway components) to outgrow the sensitive cells.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells and the untreated control population. The sgRNA-encoding regions are amplified by PCR and sequenced using next-generation sequencing.

  • Data Analysis: The sequencing reads for each sgRNA are counted and compared between the treated and untreated populations. sgRNAs that are significantly enriched in the treated population correspond to genes whose loss confers resistance.

Data Presentation and Interpretation:

The results are typically visualized using a volcano plot, where each point represents a gene.

GeneLog2 Fold Change (Treated/Untreated)-log10(p-value)
Target X5.88.2
Gene Y4.56.1
Gene Z0.10.5

Genes with a high positive fold change and a low p-value are considered significant hits. The top hit is a strong candidate for the direct target of this compound.

Part 3: Validating Target Engagement in a Cellular Context

Identifying a candidate target is a major milestone, but it is not the final step. It is crucial to validate that this compound directly binds to the candidate protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.

Causality Behind Experimental Choices: CETSA is based on the principle that the binding of a ligand, such as a small molecule, can stabilize its target protein, leading to an increase in the protein's melting temperature. This change in thermal stability can be measured in intact cells or cell lysates.

Experimental Workflow:

cluster_0 Treatment & Heating cluster_1 Protein Extraction & Analysis A Treat intact cells with this compound or vehicle B Heat aliquots of cells to a range of temperatures A->B C Lyse cells and separate soluble from precipitated proteins B->C D Analyze the amount of soluble candidate target protein by Western blot or other methods C->D

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures.

  • Lysis and Fractionation: The heated cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection: The amount of the candidate target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting.

Data Presentation and Interpretation:

The data is presented as a "melting curve," plotting the percentage of soluble target protein as a function of temperature.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100100
459598
507090
553075
60540

A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates that this compound binds to and stabilizes the candidate target protein in the cellular environment.

Conclusion: A Multi-Faceted Approach to Target Validation

The journey to validate the biological target of a novel compound like this compound is a multi-step process that requires the convergence of evidence from orthogonal methodologies. While affinity proteomics can provide a direct physical link between the compound and its binding partners, CRISPR-based genetic screens offer an unbiased functional readout of the compound's mechanism of action. Finally, biophysical methods like CETSA provide the crucial confirmation of direct target engagement in a physiological setting. By integrating these powerful approaches, researchers can build a compelling and robust case for the biological target of their compound, paving the way for the next stages of drug development.

References

A Technical Guide to (2-Piperidin-1-yl-phenyl)methanol-Based PROTACs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The choice of E3 ligase ligand, the component that recruits the cellular degradation machinery, is a critical determinant of a PROTAC's potency, selectivity, and overall efficacy. This guide provides a comprehensive comparison of PROTACs based on the (2-Piperidin-1-yl-phenyl)methanol scaffold, a novel class of von Hippel-Lindau (VHL) E3 ligase ligands. We will delve into their mechanism of action, synthesis, and comparative efficacy against other VHL-based PROTACs, supported by experimental data and detailed protocols.

The Rise of VHL-Recruiting PROTACs and the Emergence of Novel Scaffolds

The ubiquitin-proteasome system (UPS) is the cell's primary mechanism for degrading unwanted or damaged proteins. PROTACs are heterobifunctional molecules that hijack this system by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Among the over 600 E3 ligases in the human genome, Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the most widely exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[1][2]

While both CRBN and VHL-based PROTACs have demonstrated significant promise, the development of novel VHL ligands remains an active area of research to overcome limitations such as the "hook effect" (where excessive PROTAC concentrations can inhibit ternary complex formation) and to improve physicochemical properties.[3] The this compound scaffold represents a promising new avenue in this endeavor.

Mechanism of Action: Orchestrating Protein Degradation

The fundamental mechanism of action for all PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. In the case of this compound-based PROTACs, the VHL E3 ligase is recruited.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC This compound -based PROTAC POI->PROTAC Binds to warhead Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC->Ternary VHL VHL E3 Ligase VHL->PROTAC Binds to This compound scaffold VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Figure 1: Mechanism of action for a this compound-based PROTAC.

This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Synthesis of this compound-Based VHL Ligands and PROTACs

The synthesis of a this compound-based VHL ligand is a multi-step process. A generalized synthetic scheme is outlined below. The subsequent conjugation to a linker and a target protein ligand follows established PROTAC synthesis methodologies.[4][5]

Protocol 1: Synthesis of a this compound VHL Ligand Precursor

Step 1: Synthesis of (2-aminophenyl)(piperidin-1-yl)methanol

  • To a solution of 2-aminobenzaldehyde in a suitable solvent (e.g., methanol), add piperidine.

  • Stir the reaction mixture at room temperature for a specified time.

  • Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (2-aminophenyl)(piperidin-1-yl)methanol.

Step 2: Coupling with a Linker

  • The synthesized VHL ligand precursor, containing a reactive amine group, can then be coupled to a linker possessing a compatible functional group (e.g., a carboxylic acid) using standard peptide coupling reagents like HATU or HBTU.[4]

Protocol 2: General PROTAC Synthesis via Amide Coupling

This protocol describes the final step of conjugating the VHL ligand-linker intermediate with a ligand for the protein of interest (POI).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the VHL ligand-linker intermediate (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).

  • Activation: Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid (if the linker has a terminal acid).

  • Coupling: Add the POI ligand containing a reactive amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).[4]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow VHL_ligand This compound -VHL Ligand Synthesis Linker_Attach Linker Attachment VHL_ligand->Linker_Attach Step 1 POI_Ligand_Attach POI Ligand Conjugation Linker_Attach->POI_Ligand_Attach Step 2 Purification Purification (HPLC) POI_Ligand_Attach->Purification Step 3

Figure 2: General workflow for the synthesis of a this compound-based PROTAC.

Comparative Efficacy: Benchmarking Against Other VHL-Based PROTACs

To objectively assess the efficacy of this compound-based PROTACs, a direct comparison with PROTACs utilizing other established VHL ligands is necessary. Key performance indicators for PROTACs include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

While direct head-to-head studies are emerging, we can collate and compare data from various publications. For this guide, we will focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-validated cancer target for which numerous PROTACs have been developed.[6][7][8]

Table 1: Comparative Efficacy of VHL-Based BRD4 PROTACs

PROTACVHL Ligand ScaffoldTargetCell LineDC50 (nM)Dmax (%)Reference
Hypothetical PROTAC-PPM This compoundBRD4MV4-11Data Not AvailableData Not Available-
MZ1 Hydroxyproline derivativeBRD4HeLa~25>90[9]
ARV-771 Hydroxyproline derivativeBRD422Rv1<5>90
Compound 6b Not Specified (CRBN-based)BRD4HCC1806~10>90[7]
B24 Not Specified (CRBN-based)BRD4MV4-110.75>95[8]

Note: Data for the hypothetical PROTAC-PPM is not yet publicly available and is included for illustrative purposes. The data for other PROTACs are compiled from different studies and should be compared with caution due to variations in experimental conditions.

The table highlights the high potency of existing BRD4 degraders. For a this compound-based PROTAC to be considered a viable alternative, it would need to demonstrate comparable or superior DC50 and Dmax values.

Experimental Protocols for Efficacy Evaluation

The following are detailed protocols for key experiments used to characterize the efficacy of PROTACs.

Protocol 3: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the extent of target protein degradation.[4]

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM.

    • Treat the cells with the different PROTAC concentrations and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]

Western_Blot_Workflow cluster_wb Western Blot Workflow Cell_Treat Cell Treatment with PROTAC Lysis Cell Lysis & Protein Extraction Cell_Treat->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE & Transfer Quant->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Analysis Data Analysis (DC50, Dmax) Immunoblot->Analysis

Figure 3: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
Protocol 4: Cell Viability Assay

This assay determines the effect of protein degradation on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or use a luminescent-based assay like CellTiter-Glo®.

  • Data Acquisition: Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Conclusion and Future Perspectives

The this compound scaffold represents a novel and potentially valuable addition to the growing toolkit of VHL ligands for PROTAC development. While comprehensive comparative data is still emerging, the principles of PROTAC design and evaluation outlined in this guide provide a robust framework for assessing the efficacy of PROTACs based on this new scaffold.

Future studies should focus on the direct, head-to-head comparison of this compound-based PROTACs with those utilizing established VHL ligands, targeting a range of proteins in various cellular contexts. Such studies will be crucial in determining the true potential of this new class of VHL recruiters and their place in the expanding landscape of targeted protein degradation. The optimization of linker chemistry and attachment points will also be critical in maximizing the efficacy of these novel PROTACs.

References

Structural activity relationship (SAR) studies of (2-Piperidin-1-yl-phenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Activity Relationship (SAR) of (2-Piperidin-1-yl-phenyl)methanol Derivatives

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1][2] Its six-membered structure provides a versatile and synthetically accessible framework for developing therapeutic agents across a wide spectrum of diseases.[2] Derivatives of piperidine have demonstrated a vast range of pharmacological activities, including antimicrobial, anticancer, antiviral, and analgesic properties.[1]

This guide focuses on the this compound core structure and its analogues. By systematically exploring modifications to this scaffold, we can elucidate the key structural features that govern biological activity. Understanding these Structure-Activity Relationships (SAR) is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. We will compare various derivatives, delving into the experimental data that underpins their differential performance against several key biological targets.

Core Structural Activity Relationship (SAR) Analysis

The therapeutic potential of this compound derivatives can be rationally optimized by modifying four primary regions of the molecule:

  • The Phenyl Ring: Introduction of various substituents can modulate lipophilicity, electronic properties, and steric interactions with the biological target.

  • The Methanol Group: This hydroxyl group can serve as a crucial hydrogen bond donor or acceptor. Its modification or relocation can significantly impact target binding and efficacy.

  • The Piperidine Ring: Substitutions on the nitrogen or carbon atoms of the piperidine ring can alter the molecule's basicity, conformation, and overall shape.

  • The Linker: The connection between the phenyl and piperidine moieties is critical for establishing the correct orientation of these two key pharmacophoric elements.

Comparative Analysis 1: Antimicrobial Activity

A significant body of research has focused on developing piperidine-based compounds to combat the rising threat of antimicrobial resistance. Studies on analogues like Diphenyl(piperidin-4-yl)methanol (DPP) provide compelling insights into the SAR for antibacterial and antifungal activity.

In one key study, the piperidine nitrogen of DPP was alkylated with various substituted phenacyl halides.[3] This modification led to a series of derivatives with markedly different antimicrobial profiles. The introduction of electron-withdrawing groups on the terminal phenyl ring was found to be particularly effective.

  • High-Activity Derivatives: Compounds featuring a para-nitro (4NP) or a dichloro (DCP) substitution on the terminal phenyl ring demonstrated potent activity against a range of pathogens. Notably, the 4NP derivative was highly effective against Proteus mirabilis and Aspergillus niger, with a zone of inhibition (ZOI) against the latter (25 mm) that was nearly double that of the standard antifungal drug fluconazole.[3] The 3NP derivative also showed superior inhibition against Candida albicans.[3]

  • Mechanism of Action: The enhanced activity of these derivatives is attributed to their ability to effectively obstruct active metal binding sites in microbial enzymes, thereby impeding essential protein production and other cellular processes.[4]

The data strongly suggests that N-alkylation of the piperidine ring with an electron-deficient phenyl group is a highly effective strategy for boosting antimicrobial potency.

Table 1: Comparison of Antimicrobial Activity of N-Alkylated Diphenyl(piperidin-4-yl)methanol Derivatives [3]

Compound IDTerminal Phenyl Substituent (X)Target OrganismZone of Inhibition (ZOI) in mmComparison to Standard (Fluconazole)
3NP 3-NitrophenylCandida albicansHighSuperior Inhibition
4NP 4-NitrophenylProteus mirabilisHighSignificant Activity
4NP Aspergillus niger25 mmSuperior (Fluconazole ZOI ≈ 13 mm)
DCP DichlorophenylProteus mirabilisHighSignificant Activity
DCP Shigella dysenteriaeHighSignificant Activity
DCP Penicillium spp.HighEffective Inhibition
Comparative Analysis 2: Opioid Receptor Modulation

The piperidine scaffold is central to many potent analgesics that target opioid receptors. SAR studies in this area reveal that subtle positional changes can dramatically alter a compound's efficacy, transforming an agonist into a partial agonist or antagonist.

A compelling comparison can be drawn from studies on N-piperidinyl indole derivatives, where the position of a hydroxymethyl group (analogous to the methanol in our core structure) dictates the functional activity at the Nociceptin Opioid (NOP) receptor.[5][6]

  • 2-Substituted Indoles: When the hydroxymethyl group is at the 2-position of the indole ring, the resulting compound (e.g., 2-hydroxymethyl indole) acts as a potent full agonist at the NOP receptor.[5]

  • 3-Substituted Indoles: In stark contrast, moving the same hydroxymethyl group to the 3-position results in a compound that is only a partial agonist with significantly lower efficacy.[5]

This profound difference highlights the critical importance of the spatial relationship between the piperidine ring and the hydrogen-bonding methanol group for achieving full receptor activation. Molecular docking studies suggest that the 2-substituted derivatives can adopt a binding pose that allows for more favorable interactions within the active site of the NOP receptor, leading to a full agonist response.[5][6]

Table 2: Comparison of NOP Receptor Activity for 2- vs. 3-Substituted N-Piperidinyl Indoles [5]

CompoundSubstitution PositionNOP Receptor Affinity (EC₅₀)NOP Receptor Efficacy (% Stimulation)Functional Activity
2-hydroxymethyl indole 2-position29.9 nM102%Full Agonist
3-hydroxymethyl indole 3-position117 nM18.9%Partial Agonist

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed methodologies for the synthesis and biological evaluation of piperidine derivatives, based on established literature.

Protocol 1: Synthesis of N-Alkylated (Piperidin-4-yl)methanol Derivatives[3]

This protocol describes the synthesis via nucleophilic substitution.

Materials:

  • Diphenyl(piperidin-4-yl)methanol (DPP)

  • Substituted phenacyl halides (e.g., 4-nitrophenacyl bromide)

  • Acetone (anhydrous)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Dichloromethane or Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Diphenyl(piperidin-4-yl)methanol (1 equivalent) in anhydrous acetone.

  • Addition of Alkylating Agent: Add the desired substituted phenacyl halide (1.1 equivalents) to the solution.

  • Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to 75°C with vigorous magnetic stirring.

  • Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., every 8-12 hours). The reaction may take 48–72 hours for completion.

  • Isolation: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it thoroughly with cold acetone to remove any unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as dichloromethane or warm ethanol, to yield the final, pure compound.

  • Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as ¹H-NMR, FTIR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Disc Diffusion Method)[3]

This method is used to evaluate the efficacy of synthesized compounds against various microbial strains.

Materials:

  • Nutrient agar plates

  • Bacterial or fungal cultures (e.g., S. aureus, C. albicans)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal discs (e.g., Ampicillin, Fluconazole) as positive controls

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a nutrient agar plate using a sterile swab.

  • Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.

  • Compound Loading: Carefully add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

  • Controls: Place a standard antibiotic/antifungal disc on the agar surface as a positive control. Use a well containing only the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Visualizing SAR Principles and Experimental Workflows

Diagrams are essential for simplifying complex relationships and processes.

SAR_Principles cluster_scaffold Core Scaffold: this compound Analogue cluster_mods Structural Modifications cluster_activity Resulting Biological Activity scaffold Piperidine-Linker-Phenyl-(Methanol) mod1 N-Alkylation on Piperidine (e.g., with Phenacyl Halides) mod2 Substitution on Phenyl Ring (e.g., -NO2, -Cl) mod3 Positional Isomerism (e.g., 2- vs 3-OH) act1 Increased Antimicrobial Activity (Antibacterial, Antifungal) mod1->act1 Electron-withdrawing groups enhance activity mod2->act1 Lipophilicity & electronic effects are key act2 Altered Receptor Efficacy (Full vs. Partial Agonist) mod3->act2 Spatial orientation is critical for efficacy act3 Decreased Activity

Caption: Key SAR trends for piperidine-based compounds.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Starting Materials (Piperidine Core + Reagents) reaction N-Alkylation Reaction (Reflux, 48-72h) start->reaction Step 1 purify Isolation & Purification (Filtration, Recrystallization) reaction->purify Step 2 char Structural Confirmation (NMR, MS, FTIR) purify->char Step 3 assay Antimicrobial Assay (Agar Well Diffusion) char->assay Step 4 measure Data Collection (Measure Zone of Inhibition) assay->measure Step 5 analyze SAR Analysis measure->analyze Step 6

Caption: Workflow from synthesis to biological evaluation.

Conclusion and Future Directions

The structural activity relationships of this compound derivatives and their analogues demonstrate a clear and logical connection between chemical structure and biological function. Key takeaways include:

  • For Antimicrobial Activity: N-alkylation of the piperidine ring, particularly with moieties containing electron-withdrawing groups like nitro- or halo-substituted phenyl rings, is a validated strategy for enhancing potency against both bacteria and fungi.[3]

  • For Receptor Modulation: The precise spatial arrangement of key functional groups is paramount. As seen in opioid receptor ligands, a subtle change in the position of a hydroxyl group can switch a compound from a full agonist to a partial agonist, drastically altering its pharmacological profile.[5]

Future research should focus on integrating computational modeling and molecular docking studies early in the design phase to predict binding affinities and functional outcomes more accurately.[5][6] Exploring a wider range of substituents on the phenyl ring and synthesizing conformationally restricted analogues could lead to the discovery of novel derivatives with superior selectivity and therapeutic indices. The this compound scaffold remains a rich and promising foundation for the development of new medicines to address unmet clinical needs.

References

A Comparative Guide to the Cross-Reactivity Profile of (2-Piperidin-1-yl-phenyl)methanol: A Predictive Analysis Based on the Well-Characterized Vesamicol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Off-Target Profiling

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its prevalence underscores the critical need for comprehensive characterization of novel piperidine-containing compounds to ensure target specificity and mitigate potential off-target effects that could lead to unforeseen toxicities or side effects. This guide focuses on (2-Piperidin-1-yl-phenyl)methanol, a compound for which public biological data is scarce. Given its structural resemblance to a well-studied class of pharmacological agents, a predictive cross-reactivity analysis is not only prudent but essential.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on conducting a cross-reactivity study of this compound. We will leverage the established pharmacological profile of a key structural analog, vesamicol (2-(4-phenylpiperidino)cyclohexanol), to inform a targeted and scientifically rigorous investigation. Vesamicol is a potent inhibitor of the vesicular acetylcholine transporter (VAChT), a critical component of cholinergic neurotransmission.[2] However, extensive research has revealed that vesamicol and its derivatives possess significant affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, often at potencies comparable to their on-target activity.[1][3][4] This known cross-reactivity of the vesamicol scaffold forms the logical foundation for our proposed investigation into the off-target profile of this compound.

This guide will provide the scientific rationale, detailed experimental protocols, and a framework for data interpretation to facilitate a thorough assessment of this compound's selectivity.

The Vesamicol Precedent: A Case Study in Cross-Reactivity

Vesamicol acts by blocking the transport of acetylcholine into synaptic vesicles, a crucial step in cholinergic signaling.[2] While its affinity for VAChT is in the low nanomolar range, its utility as a selective tool has been questioned due to its promiscuity.[1] Studies have consistently demonstrated that vesamicol binds with high affinity to both σ₁ and σ₂ receptors.[3][4] In some instances, derivatives of vesamicol have shown even higher affinity for sigma receptors than for VAChT.[1]

The implications of this cross-reactivity are significant. Sigma receptors are implicated in a wide array of cellular functions and are associated with numerous neurological and psychiatric conditions.[5] Therefore, unintended interaction with these receptors by a compound designed to target VAChT could lead to a complex and unpredictable pharmacological profile. The structural similarity between vesamicol and this compound strongly suggests a potential for a similar cross-reactivity profile, making a focused investigation into its binding at VAChT, σ₁, and σ₂ receptors a critical step in its preclinical evaluation.

Proposed Cross-Reactivity Investigation

Based on the established profile of vesamicol and its analogs, a targeted in vitro investigation is proposed to elucidate the binding affinity of this compound at the primary hypothesized target, VAChT, and the most probable off-targets, σ₁ and σ₂ receptors. The following experimental data, presented here hypothetically for illustrative purposes, would be the objective of the proposed study.

Comparative Binding Affinity Data (Hypothetical)
CompoundVAChT Kᵢ (nM)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
Vesamicol (Reference) 2[3]26[3]34[3]
This compound To be determinedTo be determinedTo be determined

This table will be populated with the experimentally determined inhibitor constants (Kᵢ) for this compound, allowing for a direct quantitative comparison of its potency and selectivity against the reference compound, vesamicol.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed protocols for competitive radioligand binding assays are provided. These protocols are based on established methodologies for the characterization of ligands at VAChT and sigma receptors.[6][7]

Membrane Preparation
  • VAChT-rich tissue: Rat striatum is a suitable source for membranes rich in VAChT.

  • Sigma receptor-rich tissue: Guinea pig brain or liver can be used for σ₁ and σ₂ receptor binding assays, respectively.

  • Homogenization: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

  • Membrane isolation: The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous ligands.

  • Protein quantification: The protein concentration of the final membrane preparation is determined using a standard method (e.g., Bradford assay).

VAChT Radioligand Binding Assay
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: --INVALID-LINK---Vesamicol.

  • Non-specific binding: Determined in the presence of a high concentration of unlabeled vesamicol (e.g., 10 µM).

  • Procedure:

    • In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of --INVALID-LINK---Vesamicol, and the membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: --INVALID-LINK---Pentazocine, a selective σ₁ receptor ligand.

  • Non-specific binding: Determined in the presence of a high concentration of a non-structurally related sigma ligand, such as haloperidol (e.g., 10 µM).

  • Procedure:

    • Follow the same procedure as the VAChT assay, using --INVALID-LINK---Pentazocine as the radioligand and guinea pig brain membranes.

    • Incubate for 90 minutes at 37°C.

  • Data Analysis: Calculate IC₅₀ and Kᵢ values as described for the VAChT assay.

Sigma-2 (σ₂) Receptor Radioligand Binding Assay
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.

  • Masking of σ₁ sites: The assay is performed in the presence of a concentration of (+)-pentazocine sufficient to saturate σ₁ receptors (e.g., 100 nM), thereby isolating binding to σ₂ sites.[7]

  • Non-specific binding: Determined in the presence of a high concentration of unlabeled DTG (e.g., 10 µM).[7]

  • Procedure:

    • Follow the same procedure as the VAChT assay, using [³H]-DTG in the presence of (+)-pentazocine and rat liver membranes.

    • Incubate for 120 minutes at room temperature.[7]

  • Data Analysis: Calculate IC₅₀ and Kᵢ values as described for the VAChT assay.

Visualizing the Proposed Study and Potential Outcomes

To clearly conceptualize the proposed experimental workflow and the potential cross-reactivity profile of this compound, the following diagrams are provided.

G cluster_prep Tissue Preparation cluster_assay Radioligand Binding Assays cluster_analysis Data Analysis Rat_Striatum Rat Striatum Homogenization Homogenization & Centrifugation Rat_Striatum->Homogenization Guinea_Pig_Brain Guinea Pig Brain Guinea_Pig_Brain->Homogenization Rat_Liver Rat Liver Rat_Liver->Homogenization VAChT_Membranes VAChT Membranes Homogenization->VAChT_Membranes Sigma1_Membranes σ₁ Membranes Homogenization->Sigma1_Membranes Sigma2_Membranes σ₂ Membranes Homogenization->Sigma2_Membranes Assay_VAChT VAChT Assay ([³H]-Vesamicol) VAChT_Membranes->Assay_VAChT Assay_Sigma1 σ₁ Assay ([³H]-(+)-Pentazocine) Sigma1_Membranes->Assay_Sigma1 Assay_Sigma2 σ₂ Assay ([³H]-DTG + (+)-Pentazocine) Sigma2_Membranes->Assay_Sigma2 IC50_Calc IC₅₀ Determination Assay_VAChT->IC50_Calc Assay_Sigma1->IC50_Calc Assay_Sigma2->IC50_Calc Cheng_Prusoff Cheng-Prusoff Conversion IC50_Calc->Cheng_Prusoff Ki_Values Kᵢ Values Cheng_Prusoff->Ki_Values G Compound This compound VAChT VAChT (Primary Target) Compound->VAChT High Affinity (Predicted) Sigma1 σ₁ Receptor (Potential Off-Target) Compound->Sigma1 Significant Affinity (Possible) Sigma2 σ₂ Receptor (Potential Off-Target) Compound->Sigma2 Significant Affinity (Possible)

References

A Theoretical Benchmarking Guide: Evaluating (2-Piperidin-1-yl-phenyl)methanol as a Novel Linker Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced chemical synthesis and drug development, particularly in the realm of bioconjugation, the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, dictates the stability, solubility, and release kinetics of a conjugated payload, ultimately influencing its efficacy and toxicity. While a host of well-characterized linkers are at the disposal of researchers, the quest for novel scaffolds with unique properties is perpetual.

This guide introduces (2-Piperidin-1-yl-phenyl)methanol, a molecule with a distinct structure, as a candidate for a novel linker. In the absence of established experimental data on its performance as a linker, this document serves as a theoretical benchmarking exercise. As Senior Application Scientists, we will dissect its molecular architecture to hypothesize its properties and compare them against established linker technologies. This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating not only this specific molecule but any novel linker candidate.

Structural Analysis of this compound: A Hypothetical Profile

The structure of this compound, featuring a phenyl ring flanked by a piperidine group and a methanol group, offers several clues to its potential behavior as a linker.

  • Point of Attachment: The primary alcohol of the methanol group serves as a straightforward point for conjugation to a payload or a targeting moiety, likely through an ester or ether bond.

  • Rigidity and Steric Hindrance: The ortho-substitution on the phenyl ring, combined with the non-planar piperidine ring, suggests a rigid and sterically hindered structure. This could influence the spacing and orientation of the conjugated molecules and potentially shield the linkage from enzymatic degradation.

  • Hydrophobicity: The aromatic and aliphatic cyclic structures suggest a degree of lipophilicity, which could impact the solubility and aggregation of the final conjugate. This is a critical parameter, as high hydrophobicity can lead to challenges in formulation and increased non-specific toxicity.

  • Classification: Based on its structure, this compound does not possess readily cleavable functional groups that would respond to common biological triggers like pH changes, redox potential, or specific enzymes. Therefore, it is most likely to function as a non-cleavable linker .

Benchmarking Against Established Linker Classes

The true test of a linker's utility lies in its performance relative to existing, well-validated options. Here, we compare the hypothesized properties of this compound against the major classes of linkers used in drug development, particularly in Antibody-Drug Conjugates (ADCs).

Cleavable Linkers: Designed for Conditional Release

Cleavable linkers are engineered to release their payload upon encountering specific triggers in the target environment, such as the acidic interior of lysosomes or the high concentration of reducing agents within a cell.[1][2]

  • Peptide-Based Linkers (e.g., Valine-Citrulline): These are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3][4] This offers a targeted release mechanism. The Val-Cit dipeptide is a classic example.[1]

    • Comparison: this compound lacks a peptide bond and is therefore unlikely to be susceptible to protease cleavage. This represents a fundamental difference in release strategy.

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4][5]

    • Comparison: The ether or ester bond that would be formed with the methanol group of our candidate linker is generally stable across a wide pH range and would not exhibit the sharp pH-dependent cleavage of hydrazones.

  • Redox-Sensitive Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is cleaved by intracellular reducing agents like glutathione, which is found in significantly higher concentrations inside cells than in the bloodstream.[1]

    • Comparison: this compound does not contain a disulfide bond and would not be sensitive to the cellular redox environment.

Data Summary: Comparative Properties of Linker Types

Linker TypeRelease MechanismKey AdvantagesKey DisadvantagesHypothetical Fit for this compound
Peptide (Val-Cit) Enzymatic (Cathepsin B)High tumor selectivity; well-established.[6]Potential for premature cleavage; hydrophobicity.[7]Poor
pH-Sensitive (Hydrazone) Acid HydrolysisRelease in acidic organelles.[3]Can have limited stability in circulation.[5]Poor
Redox-Sensitive (Disulfide) Reduction (Glutathione)Intracellular-specific release.Variable stability; potential for off-target release.Poor
Non-Cleavable (SMCC) Antibody DegradationHigh plasma stability; reduced off-target toxicity.[8]Released payload has linker attached, which may reduce activity.Good
Traceless (Silyl Ether) Chemical CleavageLeaves no linker remnant on the payload.[9][10]Often requires specific, non-biological cleavage conditions.Possible (with modification)
Non-Cleavable Linkers: Stability is Key

Non-cleavable linkers release their payload only after the degradation of the targeting antibody within the lysosome.[] This results in a payload with the linker and an amino acid remnant attached.

  • Thioether-based (e.g., SMCC): Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable linker that forms a stable thioether bond.[8]

    • Comparison: this compound, when conjugated, would also form a stable bond (ester or ether). Its key differentiator would be its rigidity and steric bulk compared to the more flexible cyclohexane ring of SMCC. This could offer enhanced stability but might also impact the biological activity of the released payload-linker complex. The high stability of non-cleavable linkers is a significant advantage, reducing the risk of premature drug release and systemic toxicity.[1]

Traceless Linkers: The "Disappearing" Act

Traceless linkers are designed to be cleaved in such a way that no part of the linker remains attached to the released molecule.[9][10] This is highly desirable in applications like solid-phase organic synthesis.

  • Silyl Linkers: These can be cleaved under specific conditions, leaving a hydrogen atom where the linker was attached.[12]

    • Comparison: For this compound to function as a traceless linker, a novel cleavage strategy would be required to cleave the bond to the phenyl ring, which is generally very stable. It is not a natural fit for this class without significant chemical modification.

Visualizing Linker Strategies

Linker_Strategies cluster_Cleavable Cleavable Linkers cluster_NonCleavable Non-Cleavable Linkers cluster_Hypothetical Hypothetical: this compound ADC_C Antibody-Drug Conjugate Payload_C Released Payload ADC_C->Payload_C Cleavage Trigger Biological Trigger (Enzymes, pH, Redox) Trigger->ADC_C ADC_NC Antibody-Drug Conjugate Payload_NC Released Payload + Linker Remnant ADC_NC->Payload_NC Degradation Degradation Lysosomal Degradation Degradation->ADC_NC ADC_H Conjugate Payload_H Released Payload + Linker Remnant ADC_H->Payload_H Degradation (Predicted)

Caption: Comparison of linker release mechanisms.

Experimental Protocols for Evaluation

To move from theoretical benchmarking to empirical data, a rigorous experimental plan is necessary. The following protocols outline a self-validating system to assess the performance of a novel non-cleavable linker like this compound.

Synthesis of a Model Conjugate

Objective: To synthesize a conjugate using this compound to link a model payload (e.g., a fluorescent dye or a cytotoxic drug) to a model protein (e.g., Bovine Serum Albumin or a relevant antibody).

Protocol:

  • Activation of the Linker: Convert the methanol group of this compound to a more reactive species, such as a tosylate or by forming an activated ester with a dicarboxylic acid spacer.

  • Payload Attachment: React the activated linker with the payload molecule. Purify the linker-payload complex using column chromatography.

  • Protein Conjugation: React the linker-payload complex with the target protein. This step will depend on the functional groups available on the protein (e.g., lysine residues).

  • Purification and Characterization: Purify the conjugate using size-exclusion chromatography to remove unconjugated payload and linker. Characterize the conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker in human plasma, a key indicator of its performance in circulation.

Protocol:

  • Incubation: Incubate the synthesized conjugate in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis: Analyze the aliquots by a suitable method, such as ELISA or HPLC, to quantify the amount of intact conjugate remaining.

  • Comparison: Run a parallel experiment with a known stable non-cleavable linker (e.g., SMCC-based conjugate) and a known cleavable linker (e.g., Val-Cit-based conjugate) as positive and negative controls for stability, respectively.

Experimental_Workflow start Start: Novel Linker Candidate synthesis 1. Synthesize Conjugate (Linker + Payload + Antibody) start->synthesis purify 2. Purify and Characterize (Determine DAR) synthesis->purify stability 3. In Vitro Stability Assay (Human Plasma) purify->stability cytotoxicity 4. In Vitro Cytotoxicity Assay (Target Cell Line) purify->cytotoxicity data Data Analysis and Benchmarking stability->data cytotoxicity->data

Caption: Workflow for evaluating a novel linker.

Conclusion

While direct experimental data for this compound as a linker is not yet available, a thorough analysis of its structure allows us to form a strong hypothesis about its potential behavior. Its rigid, sterically hindered, and non-reactive nature positions it as a candidate for a novel non-cleavable linker. The key differentiators would be its unique three-dimensional structure, which could enhance stability and influence the pharmacokinetic profile of a conjugate.

This guide provides a comprehensive framework for the initial evaluation of such a candidate. By benchmarking its theoretical properties against well-understood linker classes and outlining a clear experimental path for validation, researchers can efficiently assess its potential and determine if it offers a tangible advantage in the complex art of designing targeted therapeutics. The principles and protocols described herein are not only applicable to this compound but can serve as a universal guide for the rational evaluation of the next generation of chemical linkers.

References

A Researcher's Guide to Differentiating (Piperidin-1-yl-phenyl)methanol Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the chemical sciences, the precise structural elucidation of molecular isomers is not merely an academic exercise—it is a critical determinant of a compound's biological activity, safety, and patentability. Positional isomers, such as the ortho, meta, and para variants of (Piperidin-1-yl-phenyl)methanol, possess the same molecular formula but can exhibit profoundly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of these three isomers. By leveraging fundamental principles and established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), scientists can unambiguously determine the specific substitution pattern of a given sample.

Molecular Structures and Isomeric Overview

The core challenge lies in pinpointing the location of the piperidin-1-yl and methanol (-CH₂OH) substituents on the phenyl ring. The ortho (1,2-), meta (1,3-), and para (1,4-) arrangements create unique electronic and steric environments that are readily distinguishable by modern spectroscopic methods.

Figure 1: Chemical structures of the ortho, meta, and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing these positional isomers.[1] The key lies in analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the aromatic ring, as well as the number of unique carbon signals.

¹H NMR Spectroscopy: Decoding the Aromatic Region

The aromatic protons (Ar-H) of the isomers resonate in the δ 6.5-8.0 ppm region, but their patterns are uniquely diagnostic.[1][2]

  • Ortho Isomer: Due to the lack of symmetry, all four aromatic protons are chemically distinct. This results in a complex, overlapping multiplet pattern that can be challenging to resolve without higher field instruments or 2D NMR techniques.

  • Meta Isomer: This isomer also presents four distinct aromatic protons. However, their splitting pattern is often more defined than the ortho isomer, potentially showing a singlet-like signal for the proton between the two substituents, along with characteristic doublet and triplet patterns for the other protons.

  • Para Isomer: The key differentiator for the para isomer is its symmetry. A plane of symmetry runs through the two substituents, making the protons on opposite sides of the ring chemically equivalent. This results in a much simpler spectrum, typically showing two distinct doublets in an AA'BB' system.[3] This clean pattern is a strong indicator of 1,4-substitution.

Causality Behind the Patterns: The observed splitting is governed by spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J) is distance-dependent:

  • ³J (ortho-coupling): Between adjacent protons (3 bonds apart), J = 6-10 Hz.

  • ⁴J (meta-coupling): Between protons separated by a carbon (4 bonds apart), J = 1-3 Hz.

  • ⁵J (para-coupling): Between protons across the ring (5 bonds apart), J ≈ 0 Hz.

These differences in coupling constants are the primary reason for the distinct multiplicities observed for each isomer.[1]

¹³C NMR Spectroscopy: A Question of Symmetry

¹³C NMR provides a straightforward method to count the number of non-equivalent carbon atoms in the molecule.[3]

  • Ortho & Meta Isomers: Both isomers lack symmetry with respect to the phenyl ring carbons. Therefore, one would expect to see 6 distinct signals for the aromatic carbons, plus signals for the methanol and piperidine carbons.

  • Para Isomer: The symmetry of the para isomer means there are only 4 unique carbon environments in the phenyl ring (2 substituted carbons and 2 sets of equivalent CH carbons). The appearance of only 4 aromatic carbon signals is a definitive marker for the para isomer.

Table 1: Predicted NMR Signatures for (Piperidin-1-yl-phenyl)methanol Isomers

IsomerPredicted ¹H Aromatic PatternPredicted # of ¹³C Aromatic Signals
Ortho Complex multiplet (4 distinct protons)6
Meta Complex, but often discernible pattern (4 distinct protons)6
Para Two doublets (AA'BB' system)4

Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern

While NMR is definitive, IR spectroscopy offers a rapid and cost-effective method for preliminary identification. The key diagnostic information is found in the "fingerprint region," specifically the strong out-of-plane C-H bending vibrations between 650 and 900 cm⁻¹.[4][5][6]

  • Ortho: A strong band is expected around 750 cm⁻¹.[7]

  • Meta: Two characteristic bands are typically observed, one near 690 cm⁻¹ and another between 750-810 cm⁻¹.[8]

  • Para: A single strong band appears in a higher frequency range, typically between 790-860 cm⁻¹.[7][8]

Weak overtone and combination bands in the 1800-2000 cm⁻¹ region can also provide corroborating evidence for the substitution pattern, as their shapes are highly characteristic.[7]

Table 2: Key Diagnostic IR Absorption Bands for Isomer Identification

VibrationOrtho (cm⁻¹)Meta (cm⁻¹)Para (cm⁻¹)
Aromatic C-H Out-of-Plane Bend ~750 (Strong)~690 (Strong) & 750-810 (Strong)790-860 (Strong)
O-H Stretch (Alcohol) 3200-3600 (Broad)3200-3600 (Broad)3200-3600 (Broad)
Aromatic C=C Stretch ~1450-1600~1450-1600~1450-1600

Mass Spectrometry (MS): Confirmation, Not Differentiation

Standard electron ionization mass spectrometry (EI-MS) is generally not effective at distinguishing between these positional isomers on its own.[4][5] The fragmentation patterns are often very similar because they are driven by the functional groups, not their relative positions. However, MS is essential for confirming the molecular weight and formula.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular formula C₁₂H₁₇NO.

  • Loss of Water ([M-H₂O]⁺): A peak at m/z = 173 is likely from the loss of a water molecule from the alcohol.

  • Benzylic Cleavage: Cleavage of the bond between the ring and the methanol group can lead to various fragments.

  • Piperidine Fragmentation: The piperidine ring can undergo characteristic alpha-cleavage, leading to a base peak at m/z = 84.

While the primary fragments are the same, subtle differences in fragment ion abundances might be observed. However, for unambiguous isomer identification, MS must be coupled with a separation technique like gas chromatography (GC-MS) or a more advanced technique like infrared ion spectroscopy.[5][6]

Experimental Protocols & Workflow

To ensure trustworthy and reproducible results, standardized protocols must be followed.

Logical Identification Workflow

The following workflow provides a self-validating system for identifying an unknown isomer sample.

G cluster_start cluster_analysis cluster_decision cluster_results Unknown Unknown Isomer Sample MS Acquire Mass Spectrum Unknown->MS MW_Check m/z = 191? MS->MW_Check IR Acquire IR Spectrum IR_Check Analyze C-H Bending Region (650-900 cm-1) IR->IR_Check NMR Acquire 1H & 13C NMR NMR_Check Analyze Aromatic Region & # of 13C Signals NMR->NMR_Check MW_Check->IR Yes Incorrect Incorrect MW/ Impure Sample MW_Check->Incorrect No IR_Check->NMR Pattern suggests Ortho, Meta, or Para Ortho Ortho Isomer NMR_Check->Ortho Complex 1H Multiplet 6 Aromatic 13C Signals Meta Meta Isomer NMR_Check->Meta Complex 1H Pattern 6 Aromatic 13C Signals Para Para Isomer NMR_Check->Para AA'BB' 1H Pattern 4 Aromatic 13C Signals

Figure 2: A logical workflow for the spectroscopic identification of isomers.

Step-by-Step Methodologies

1. NMR Sample Preparation and Acquisition

  • Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]

2. ATR-FTIR Spectroscopy Protocol

  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan. Place a small amount of the solid sample directly onto the crystal and apply pressure using the anvil.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Process the data to identify key functional group frequencies and analyze the fingerprint region for the characteristic C-H bending modes.

3. Mass Spectrometry Protocol (GC-MS)

  • Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • Acquisition:

    • Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with an electron ionization (EI) source.

    • The GC will separate the compound from the solvent.

    • The mass spectrometer will scan a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

References

A Comparative Guide to the Reproducibility of Experiments Using (2-Piperidin-1-yl-phenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, prized for its prevalence in FDA-approved pharmaceuticals and its favorable physicochemical properties. However, the precise placement of functional groups on associated aromatic rings can dramatically alter a molecule's synthetic accessibility, reactivity, and biological function. This guide provides an in-depth technical comparison focused on the synthesis and potential applications of (2-Piperidin-1-yl-phenyl)methanol , an ortho-substituted amino alcohol.

We will dissect a reproducible, two-step synthesis protocol for this compound, addressing common experimental pitfalls to ensure methodological robustness. Furthermore, we will compare its structural and functional potential against its more widely documented isomer, (4-Piperidin-1-yl-phenyl)methanol, providing a clear rationale for choosing one isomer over the other based on experimental goals.

Isomeric Distinction: A Structural and Functional Comparison

The positioning of the piperidinyl group on the phenyl ring—ortho, meta, or para—is a critical design choice. The ortho and para isomers represent two distinct strategic platforms for further chemical elaboration.

FeatureThis compound (Ortho Isomer) (4-Piperidin-1-yl-phenyl)methanol (Para Isomer)
CAS Number 87066-94-2[1]677764-87-3
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NO
Molecular Weight 191.27 g/mol 191.27 g/mol
Structure
Key Structural Feature The piperidine nitrogen and the methanol oxygen are in close proximity (1,2-substitution).The piperidine nitrogen and the methanol group are positioned at opposite ends of the phenyl ring (1,4-substitution).
Predicted Application Potential as a bidentate "pincer" ligand for organometallic catalysis due to the ability of both N and O atoms to coordinate to a metal center.[2][3]Serves as a modular synthon where the piperidine and methanol groups can be functionalized independently without steric hindrance from each other.
Electronic Effect The piperidine group is an activating, ortho-, para- director in electrophilic aromatic substitution.[4][5] Its placement influences the reactivity of the aromatic ring.The piperidine group strongly activates the para position (already occupied), influencing the reactivity of the remaining ortho positions on the ring.

The fundamental difference lies in the spatial relationship between the nitrogen and oxygen atoms. The ortho-isomer is pre-organized to act as a chelating ligand, a common strategy for enhancing the stability and selectivity of metal catalysts.[6][7] In contrast, the para-isomer is a linear bifunctional molecule, ideal for applications like building blocks for polymers or as a scaffold in medicinal chemistry where distinct pharmacophores are desired at opposite ends of the molecule.

Reproducible Synthesis of this compound: A Two-Step Protocol

A robust and reproducible synthesis of the target compound can be achieved by first synthesizing the aldehyde precursor via nucleophilic aromatic substitution, followed by a selective reduction. This pathway is designed to be self-validating, with clear checkpoints for success.

Diagram of the Synthetic Workflow

cluster_0 Part A: Synthesis of Aldehyde Precursor cluster_1 Part B: Selective Reduction A 2-Fluorobenzaldehyde C K₂CO₃, DMF 130 °C, 3h A->C B Piperidine B->C D 2-(Piperidin-1-yl)benzaldehyde C->D Nucleophilic Aromatic Substitution (Yield: ~92%) E NaBH₄, Methanol 0 °C to RT D->E Aldehyde Reduction F This compound E->F

Caption: Two-step synthetic workflow to produce this compound.

Part A: Synthesis of 2-(Piperidin-1-yl)benzaldehyde

This protocol is adapted from established procedures for nucleophilic aromatic substitution on activated aryl halides.[8]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq, e.g., 10.0 g, 80.6 mmol) in anhydrous dimethylformamide (DMF, 80 mL), add piperidine (1.2 eq, 9.5 mL, 96.7 mmol).

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic attack by preventing solvation of the anionic intermediate. 2-Fluorobenzaldehyde is the electrophile, activated towards substitution by the electron-withdrawing aldehyde group.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq, 13.4 g, 96.7 mmol).

    • Causality: K₂CO₃ is a mild inorganic base that acts as a scavenger for the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Heat the suspension with vigorous stirring to 130 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes).

    • Causality: The elevated temperature is necessary to overcome the activation energy for the substitution on the aromatic ring.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into cold water (200 mL). Adjust the pH to ~5 with a citric acid solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Causality: The acidic quench protonates any excess piperidine, rendering it water-soluble. The subsequent washes remove DMF and inorganic salts.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a red oil. The typical yield is around 92%.[8]

Hallmarks of a Successful Reaction:

  • TLC Analysis: A new, less polar spot should appear for the product, with the starting 2-fluorobenzaldehyde spot diminishing over time.

  • Visual Cue: The reaction mixture will likely darken upon heating. The final product is a colored oil.

Part B: Reduction to this compound

This step employs a standard, highly reproducible chemoselective reduction of an aldehyde.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 2-(Piperidin-1-yl)benzaldehyde (1.0 eq) from Part A in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Causality: NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the aromatic ring. Methanol serves as a protic solvent that also participates in quenching the reaction. The slow, cooled addition controls the exothermic reaction.

  • Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting aldehyde.

  • Workup and Isolation: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound. If necessary, the product can be further purified by flash column chromatography on silica gel.

Self-Validating System & Troubleshooting:

Potential IssueLikely CauseRecommended Solution
Part A: Incomplete Reaction Insufficient temperature or reaction time. Inactive K₂CO₃ (hygroscopic).Ensure the reaction reaches 130 °C. Extend reaction time if needed. Use freshly opened or dried K₂CO₃.
Part A: Low Yield Inefficient extraction due to incorrect pH.Ensure the pH is properly adjusted to ~5 before extraction to minimize product loss in the aqueous phase.
Part B: Incomplete Reduction Insufficient NaBH₄.Add an additional portion of NaBH₄ and continue stirring. Always use fresh NaBH₄ as it can degrade over time.
Purification Difficulties Residual DMF from Part A.Ensure thorough washing during the workup of Part A. If DMF persists, it can sometimes be removed by co-evaporation with a high-boiling solvent like toluene under high vacuum.

Comparative Applications & Alternative Synthons

Application of the Para-Isomer Precursor

The precursor to the para-isomer, 4-(1-Piperidinyl)benzaldehyde , is a commercially available reagent used in the synthesis of various biologically active molecules, including:

  • Anti-inflammatory agents

  • NR2B selective NMDA receptor antagonists

  • Antibacterial agents

In these applications, the 1,4-substitution pattern allows the piperidine moiety and the aldehyde (or its derivatives) to interact with different regions of a biological target or to serve as independent points for chemical diversification.

Predicted Application of the Ortho-Isomer

The structure of This compound strongly suggests its utility as a bidentate N,O-ligand in transition metal catalysis. The ortho positioning of the nitrogen and the hydroxyl group allows for the formation of a stable five-membered ring upon coordination to a metal center. Such ligands are known to be effective in a variety of cross-coupling reactions.[9][10] This chelating effect can enhance catalyst stability and influence the stereochemical outcome of a reaction.

Alternative Compound: (Phenyl(piperidin-2-yl)methanol)

For experiments requiring a chiral center and a secondary amine for subsequent functionalization, (Phenyl(piperidin-2-yl)methanol) is a superior alternative.

  • Chirality: It possesses a stereocenter at the carbon bearing the hydroxyl group.

  • Secondary Amine: The NH group within the piperidine ring is available for N-alkylation or N-acylation reactions, offering a different vector for molecular elaboration compared to the tertiary amine of the target compound.

Logical Comparison of Isomeric Utility

cluster_ortho Ortho-Isomer Utility cluster_para Para-Isomer Utility ortho_start This compound ortho_app Bidentate N,O-Ligand ortho_start->ortho_app Proximity of N and O allows chelation ortho_use Transition Metal Catalysis (e.g., Cross-Coupling) ortho_app->ortho_use para_start (4-Piperidin-1-yl-phenyl)methanol para_app Linear Bifunctional Synthon para_start->para_app Spatially distant functional groups para_use Medicinal Chemistry Scaffolds (Independent Functionalization) para_app->para_use

Caption: Comparison of the primary application pathways for ortho and para isomers.

Conclusion

While direct, peer-reviewed studies on the reproducibility of experiments using this compound are scarce, this guide provides a robust, scientifically-grounded framework to enable its synthesis and application with high fidelity. By understanding the underlying chemical principles of the provided protocols, researchers can troubleshoot and validate their results effectively.

The choice between the ortho- and para-isomers is not arbitrary but a critical strategic decision. For applications in catalysis where chelation is desirable, the ortho-isomer is the logical choice. For building larger molecular scaffolds where functional groups must act independently, the para-isomer is superior. This guide empowers researchers to make informed decisions and to reproducibly execute experiments with this versatile class of compounds.

References

A Head-to-Head Comparison of Synthetic Routes to (2-Piperidin-1-yl-phenyl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Piperidin-1-yl-phenyl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a piperidine ring directly attached to a benzyl alcohol, is present in molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Route A: Nucleophilic Aromatic Substitution and Subsequent Reduction

This two-step approach commences with the synthesis of the intermediate, 2-(piperidin-1-yl)benzaldehyde, via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the reduction of the aldehyde to the desired primary alcohol.

Mechanism and Rationale

The cornerstone of the first step is the SNAr reaction, where the electron-withdrawing aldehyde group activates the ortho-position of the benzene ring, facilitating the displacement of the fluoride leaving group by the nucleophilic piperidine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid byproduct.

The subsequent reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for this purpose as it does not reduce other functional groups that might be present in more complex derivatives.

Experimental Protocol

Step 1: Synthesis of 2-(piperidin-1-yl)benzaldehyde

To a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF is added piperidine (1.2 eq.) followed by anhydrous potassium carbonate (1.2 eq.). The resulting suspension is heated to 130 °C and stirred for 3 hours. After cooling, the reaction mixture is poured into cold water and the pH is adjusted to 5 with citric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-(piperidin-1-yl)benzaldehyde.

Step 2: Synthesis of this compound

To a solution of 2-(piperidin-1-yl)benzaldehyde (1.0 eq.) in methanol is added sodium borohydride (1.5 eq.) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.[1][2]

Workflow Diagram

Route_A cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Reaction1 K2CO3, DMF 130 °C, 3h 2-Fluorobenzaldehyde->Reaction1 Piperidine Piperidine Piperidine->Reaction1 2-(piperidin-1-yl)benzaldehyde 2-(piperidin-1-yl)benzaldehyde Reaction1->2-(piperidin-1-yl)benzaldehyde Reaction2 NaBH4, MeOH 0 °C to RT, 2h 2-(piperidin-1-yl)benzaldehyde->Reaction2 Product_A This compound Reaction2->Product_A

Caption: Workflow for the synthesis of this compound via Route A.

Route B: Directed Ortho-Metalation and Subsequent Reduction

This alternative two-step synthesis also proceeds through the 2-(piperidin-1-yl)benzaldehyde intermediate. However, it employs a directed ortho-metalation (DoM) strategy to introduce the aldehyde group onto the N-phenylpiperidine starting material.

Mechanism and Rationale

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this case, the nitrogen atom of the piperidine ring acts as a directing group, coordinating to the lithium atom of a strong organolithium base, such as sec-butyllithium (s-BuLi). This coordination facilitates the deprotonation of the proximal ortho-proton on the phenyl ring, forming an aryllithium intermediate. This intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group. The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often employed to break up organolithium aggregates and increase the basicity of the reagent.[3][4]

The subsequent reduction of the aldehyde to the alcohol is identical to that described in Route A.

Experimental Protocol

Step 1: Synthesis of 2-(piperidin-1-yl)benzaldehyde via Directed Ortho-Metalation

To a solution of N-phenylpiperidine (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous diethyl ether at -78 °C is added s-BuLi (1.2 eq.) dropwise. The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to -20 °C and stirred for an additional 2 hours. The mixture is then cooled back to -78 °C, and anhydrous DMF (1.5 eq.) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 2-(piperidin-1-yl)benzaldehyde.

Step 2: Synthesis of this compound

The procedure for the reduction of 2-(piperidin-1-yl)benzaldehyde is the same as described in Route A, Step 2.

Workflow Diagram

Route_B cluster_step1 Step 1: Directed Ortho-Metalation & Formylation cluster_step2 Step 2: Reduction N-Phenylpiperidine N-Phenylpiperidine Reaction1 1. s-BuLi, TMEDA, Et2O -78 °C to -20 °C 2. DMF, -78 °C N-Phenylpiperidine->Reaction1 2-(piperidin-1-yl)benzaldehyde 2-(piperidin-1-yl)benzaldehyde Reaction1->2-(piperidin-1-yl)benzaldehyde Reaction2 NaBH4, MeOH 0 °C to RT, 2h 2-(piperidin-1-yl)benzaldehyde->Reaction2 Product_B This compound Reaction2->Product_B

Caption: Workflow for the synthesis of this compound via Route B.

Head-to-Head Comparison

FeatureRoute A: Nucleophilic Aromatic SubstitutionRoute B: Directed Ortho-Metalation
Starting Materials 2-Fluorobenzaldehyde, PiperidineN-Phenylpiperidine
Key Reagents K₂CO₃, NaBH₄s-BuLi, TMEDA, DMF, NaBH₄
Reaction Conditions Step 1: High temperature (130 °C). Step 2: Mild conditions (0 °C to RT).Step 1: Cryogenic temperatures (-78 °C to -20 °C), inert atmosphere. Step 2: Mild conditions (0 °C to RT).
Estimated Yield Step 1: Good to excellent. Step 2: High.Step 1: Moderate (literature suggests ~53% for a similar transformation). Step 2: High.[5]
Advantages - Milder overall conditions for the key bond formation. - Avoids the use of highly pyrophoric organolithium reagents. - Potentially higher yielding for the aldehyde formation step. - Simpler workup for the first step.- Starts from a more readily available and potentially cheaper starting material. - Demonstrates a powerful C-H activation strategy.
Disadvantages - 2-Fluorobenzaldehyde can be more expensive than N-phenylpiperidine. - High reaction temperature for the SNAr step.- Requires strictly anhydrous and inert conditions. - Use of pyrophoric and moisture-sensitive s-BuLi. - Cryogenic temperatures are necessary. - Potentially lower yield for the formylation step. - May require chromatographic purification for the aldehyde intermediate.
Scalability Generally considered more readily scalable due to less stringent reaction conditions.Can be challenging to scale up due to the need for low temperatures and handling of organolithiums.

Conclusion

Both Route A and Route B offer viable pathways to this compound.

Route A , utilizing a nucleophilic aromatic substitution followed by reduction, is likely the more practical and robust choice for many research settings. Its advantages include milder overall reaction conditions for the key C-N bond formation, avoidance of pyrophoric reagents, and potentially higher yields for the aldehyde intermediate. This route is also generally more amenable to scale-up.

Route B , employing a directed ortho-metalation strategy, is a more elegant demonstration of modern synthetic methodology. While it starts from a potentially more economical starting material, the stringent requirements for anhydrous and cryogenic conditions, coupled with the use of a pyrophoric organolithium reagent and a likely lower yield for the formylation step, make it a more technically demanding and potentially less efficient option for routine synthesis.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory.

References

Safety Operating Guide

Guardian Protocol: A Researcher's Guide to Handling (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential safety and operational protocols for (2-Piperidin-1-yl-phenyl)methanol (CAS No. 87066-94-2), a compound requiring careful management due to its potential health hazards. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Hazard Identification and Immediate Safety Concerns

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1]

These classifications necessitate a proactive approach to exposure prevention. The primary routes of exposure are inhalation, skin contact, and eye contact. Symptoms of overexposure may include respiratory tract irritation, skin redness and irritation, and serious eye irritation.

Immediate Actions in Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Level of Protection Required PPE Rationale
Standard Laboratory Operations • Nitrile gloves• Safety glasses with side shields• Laboratory coatProtects against incidental skin and eye contact during routine handling of small quantities.
Operations with Potential for Splash or Aerosol Generation • Chemical-resistant gloves (e.g., nitrile)• Chemical splash goggles• Face shield• Laboratory coat or chemical-resistant apronProvides a higher level of protection for the face and eyes against splashes. A face shield should be used in conjunction with goggles.
Handling Larger Quantities or in Case of a Spill • Chemical-resistant gloves• Chemical splash goggles• Face shield• Chemical-resistant suit or coveralls• Respiratory protection (use a NIOSH-approved respirator with an appropriate cartridge for organic vapors)Ensures full-body protection and prevents inhalation of vapors, which is crucial during a spill or when working with large volumes.

dot

Caption: PPE selection workflow based on risk assessment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.

Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before starting work.

Handling:

  • Don PPE: Put on the appropriate PPE as determined by your risk assessment.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use a spatula or other appropriate tool for solids, and a pipette or graduated cylinder for solutions.

  • Avoid Inhalation: Keep the container sealed when not in use. Do not breathe dust or vapors.

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.

Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Containment: Ensure waste containers are kept closed except when adding waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.

dot

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Piperidin-1-yl-phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Piperidin-1-yl-phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.